molecular formula C12H22O2 B7821234 2-Dodecenoic acid

2-Dodecenoic acid

Cat. No.: B7821234
M. Wt: 198.30 g/mol
InChI Key: PAWGRNGPMLVJQH-UHFFFAOYSA-N
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Description

2-Lauroleic acid is a natural product found in Eryngium foetidum and Lumbricus terrestris with data available.
Dodecenoic Acid is a monounsaturated medium-chain fatty acid with a 12-carbon backbone and the sole double bond originating from the 1st, 2nd, 3rd, 5th, 6th, 8th or 10th position from the methyl end.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871073
Record name 2-Dodecenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-16-2
Record name 2-Dodecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Thermodynamic Paradox of α,β-Unsaturated Fatty Acids: Stability, Electrophilicity, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid biochemistry and drug design, α,β-unsaturated fatty acids (such as electrophilic oxo-fatty acids and sorbic acid derivatives) occupy a unique and often misunderstood chemical space. As a Senior Application Scientist, I frequently encounter a fundamental misconception regarding these molecules: the conflation of thermodynamic stability with chemical inertness.

These lipids sit in a thermodynamic "sink" due to the extended π-conjugation between their alkene and carbonyl groups. However, this exact structural feature dramatically lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO), rendering them highly reactive toward soft nucleophiles. This whitepaper deconstructs the thermodynamic principles governing α,β-unsaturated fatty acids, explores their kinetic reactivity via Michael addition, and provides a self-validating experimental framework for profiling these dual-natured molecules in drug development.

The Thermodynamic Basis of Conjugation and Stability

The defining feature of an α,β-unsaturated fatty acid is the resonance delocalization of π-electrons across the adjacent carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds.

Resonance Stabilization Energy

The overlap of the adjacent p-orbitals creates a continuous π-system that lowers the overall ground-state energy of the molecule. When compared to isomers with isolated double bonds (e.g., β,γ-unsaturated fatty acids), the conjugated α,β-system provides a thermodynamic stabilization energy of approximately 6.0 kcal/mol 1. Because of this stabilization, the conversion of β,γ-unsaturated isomers into α,β-unsaturated forms is a highly favorable, thermodynamically driven process 2.

Geometric Isomerization (Z vs. E)

Within the conjugated system, the trans (E) configuration is thermodynamically favored over the cis (Z) configuration. The cis conformation introduces steric strain between the alkyl chain and the carbonyl oxygen, raising the ground-state energy. Consequently, in biological systems and during thermal stress, cis-α,β-unsaturated lipids spontaneously isomerize to the more stable trans configuration to minimize steric hindrance.

Quantitative Thermodynamic Parameters

To visualize the energetic landscape, the core thermodynamic parameters driving the behavior of these lipids are summarized below:

ParameterValue / TrendMechanistic Cause
Conjugation Stabilization Energy ~6.0 kcal/molDelocalization of π-electrons across C=C and C=O [[1]]()
π-Bond Dissociation Energy ~60.0 kcal/molCleavage required during nucleophilic attack 3
σ-Bond Formation Energy (C-C) ~80.0 kcal/molThermodynamic driving force for adduct formation 3
Positional Isomerization (β,γ → α,β) Exergonic (ΔG < 0)Drive towards the thermodynamic sink of conjugation 2
Geometric Isomerization (Z → E) Exergonic (ΔG < 0)Minimization of steric hindrance

The Electrophilic Paradox: Kinetic Reactivity via Michael Addition

While α,β-unsaturated fatty acids are thermodynamically stable, the electronegative oxygen atom of the carbonyl group withdraws electron density via resonance. This significantly lowers the energy of the LUMO, making the β-carbon highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of soft nucleophiles.

This reaction, known as a Michael addition , is the primary mechanism by which these lipids exert their biological effects. The thermodynamic driving force for the Michael addition is the highly favorable exchange of a relatively weak C-C π-bond (~60 kcal/mol) for a much stronger C-S or C-C σ-bond (~80 kcal/mol) 3. Biologically, this manifests as covalent adduction to nucleophilic amino acids (e.g., cysteine) on critical redox-regulatory proteins, facilitating GPCR-independent signaling pathways 4.

MichaelAddition FA α,β-Unsaturated Fatty Acid Enolate Enolate Intermediate FA->Enolate LUMO Attack at β-carbon Nuc Nucleophile (e.g., Cysteine/GSH) Nuc->Enolate HOMO Electron Donation Adduct Michael Adduct (Thermodynamic Sink) Enolate->Adduct Protonation

Reaction pathway of α,β-unsaturated fatty acids undergoing thiol-Michael addition.

Experimental Workflow: Decoupling Stability from Reactivity

To properly evaluate an α,β-unsaturated fatty acid candidate in drug development, researchers must decouple its thermodynamic stability (resistance to degradation/isomerization) from its kinetic reactivity (rate of covalent adduction). Below is a self-validating protocol designed to achieve this.

Protocol: Thiol-Reactivity and Isomerization Assay

Objective: To quantify the pseudo-first-order rate of Michael addition while simultaneously monitoring geometric/positional isomerization.

  • Step 1: Substrate Preparation. Dissolve the α,β-unsaturated fatty acid in a physiologically relevant buffer (PBS, pH 7.4) utilizing 5% DMSO to ensure micelle-free solubility.

  • Step 2: Nucleophile Introduction. Introduce a 10-fold molar excess of Glutathione (GSH).

    • Causality: Using a vast excess of GSH ensures pseudo-first-order kinetics. This mathematically simplifies the rate constant calculation, allowing us to isolate and measure the specific electrophilicity of the fatty acid without concentration-dependent confounding variables.

  • Step 3: Time-Course Sampling & Quenching. Aliquot samples at predefined intervals (0, 5, 15, 30, 60 mins) and quench immediately with 1% Formic Acid.

    • Causality: Thiol-Michael additions are reversible. Lowering the pH protonates the thiolate anion of GSH, instantly halting the reverse reaction and "freezing" the equilibrium state for accurate downstream measurement.

  • Step 4: LC-MS/MS Quantification. Analyze the quenched samples using Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent lipid and the formation of the GSH-adduct.

  • Step 5: 1H-NMR Analysis for Isomerization. In a parallel D2O/PBS setup (without GSH), monitor the vinyl protons (δ 5.5–7.5 ppm) over the same time course.

    • Causality: LC-MS/MS cannot easily differentiate between cis and trans isomers of the same mass. The chemical shift and coupling constants (J-values) of vinyl protons in NMR definitively distinguish between Z and E isomers, revealing if the unreacted fraction is undergoing thermodynamically driven geometric isomerization rather than degradation.

Workflow S1 1. Substrate Incubation (Lipid + GSH in PBS) S2 2. Time-Course Sampling S1->S2 S3 3. Acidic Quenching (pH < 3) S2->S3 Freeze Equilibrium S4 4. LC-MS/MS Analysis (Adduct Quantification) S3->S4 Mass Shift Detection S5 5. 1H-NMR Analysis (Isomerization Tracking) S3->S5 Vinyl Proton J-Coupling S6 Kinetic & Thermodynamic Profiling Output S4->S6 S5->S6

Experimental workflow for assessing kinetic reactivity and thermodynamic stability.

Implications in Drug Development

Understanding the thermodynamic and kinetic profile of α,β-unsaturated fatty acids is critical for the design of Targeted Covalent Inhibitors (TCIs) and anti-inflammatory lipid mediators. Because these molecules are thermodynamically stable, they can survive systemic circulation longer than highly reactive hydroperoxides. However, their finely tuned LUMO allows them to act as "soft" electrophiles, reacting selectively with "soft" nucleophiles (like highly acidic cysteine residues on Keap1 or NF-κB) while ignoring "hard" nucleophiles (like amines on DNA). This thermodynamic-kinetic balance is the cornerstone of their therapeutic efficacy and safety profile.

References

  • Source: National Institutes of Health (NIH)
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL
  • Bond properties of unsaturated aldehydes and ketones Source: Qorganica URL
  • The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL

Sources

Therapeutic Horizons of cis-2-Dodecenoic Acid: A Technical Guide to DSF-Mediated Antimicrobial and Antibiofilm Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) and biofilm-associated chronic infections has necessitated a paradigm shift in drug development—moving away from purely bactericidal agents toward compounds that modulate microbial behavior. Among the most promising of these behavioral modulators is cis-2-dodecenoic acid (BDSF) , a Diffusible Signal Factor (DSF) family quorum sensing (QS) molecule originally identified in Burkholderia cenocepacia[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of BDSF, quantify its cross-kingdom antimicrobial efficacy, and provide self-validating experimental protocols for researchers looking to integrate DSF-family molecules into next-generation therapeutic pipelines.

Molecular Profile and Signaling Architecture

BDSF (C12:Δ2) is structurally characterized by a 12-carbon fatty acyl chain with a double bond in the cis configuration between the C2 and C3 positions. It differs from the canonical Xanthomonas campestris DSF (cis-11-methyl-2-dodecenoic acid) by lacking a methyl group at the C-11 position[1]. Its mechanism of action is distinctly bipartite, functioning both as an intraspecies regulator and a potent interspecies/cross-kingdom disruptor.

Intraspecies Regulation: The c-di-GMP Axis

In B. cenocepacia, BDSF binds with high affinity to the PAS domain of the RpfR receptor . This binding induces an allosteric conformational change that stimulates the receptor's EAL domain, functioning as a phosphodiesterase[2]. The resulting2 triggers a phenotypic switch that modulates swarming motility, biofilm maturation, and virulence factor expression[2].

Interspecies and Cross-Kingdom Interference

BDSF's therapeutic potential lies heavily in its ability to hijack the signaling networks of competing pathogens:

  • Bacterial Interference (Pseudomonas aeruginosa): Exogenous BDSF downregulates the transcriptional expression of key QS regulators (lasR, pqsR, rhlR) and3 at micromolar concentrations, effectively stripping the pathogen of its primary virulence mechanisms[3].

  • Fungal Interference (Candida albicans): BDSF blocks the critical yeast-to-hyphae morphological switch by4, rendering the fungus incapable of forming robust biofilms[4].

G cluster_0 Intraspecies (B. cenocepacia) cluster_1 Interspecies / Cross-Kingdom BDSF cis-2-Dodecenoic Acid (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR High-affinity binding PA_QS P. aeruginosa QS (lasR, pqsR, rhlR) BDSF->PA_QS Downregulation PA_T3SS Type III Secretion System (T3SS) BDSF->PA_T3SS Inhibition CA_Hyphae C. albicans Hyphal Genes (HWP1, ALS3) BDSF->CA_Hyphae Transcriptional Repression cdiGMP c-di-GMP Turnover (Decreased Levels) RpfR->cdiGMP Phosphodiesterase Activation Phenotype1 Swarming & Biofilm Modulation cdiGMP->Phenotype1 Phenotypic Switch PA_QS->PA_T3SS

BDSF signaling pathways and cross-kingdom antimicrobial interference mechanisms.

Quantitative Efficacy Profile

To facilitate rapid decision-making for drug development professionals, the following table synthesizes the quantitative inhibitory effects of BDSF across different pathogenic models.

Target OrganismCompoundConcentrationPhenotypic EffectMechanistic Target
Candida albicans BDSF30 µM~70% reduction in germ-tube formation without inhibiting yeast growth[4].Downregulation of HWP1 (~90%) and ALS3 (70–80%)[4].
Candida albicans BDSF300 µM~90% reduction in biofilm formation (when added at 0h attachment phase)[4].Complete blockade of morphological switch[4].
Pseudomonas aeruginosa BDSF0.5 mM44.4% reduction in biofilm formation[3].Interference with lasR, pqsR, rhlR and T3SS[3].
Persister Cells (P. aeruginosa & E. coli)cis-DA / BDSF310 nM5[5].Stimulation of metabolic activity without increasing cell division[5].

Validated Experimental Methodologies

As an application scientist, I emphasize that robust data stems from protocols where causality is understood and self-validation is built-in. Below are the standardized workflows for investigating BDSF.

Protocol 1: High-Throughput Static Microtiter Biofilm Inhibition Assay

This assay differentiates between biofilm inhibition (preventing formation) and biofilm dispersion (breaking down mature matrix).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., C. albicans SC5314) overnight. Wash and resuspend in RPMI 1640 medium to a standardized OD₆₀₀ of 0.1.

    • Causality: Standardizing the initial optical density ensures that attachment kinetics are reproducible and not confounded by varying initial metabolic states.

  • Attachment Phase: Aliquot 100 µL of the suspension into a 96-well polystyrene plate. Incubate at 37°C for 90 minutes.

    • Causality: This 90-minute window allows for initial irreversible binding to the surface without forming a mature extracellular polymeric substance (EPS), isolating the "attachment" variable.

  • BDSF Treatment: Aspirate non-adherent cells. Add fresh media containing varying concentrations of BDSF (e.g., 30 µM to 300 µM). For dispersion assays, delay this addition until 24 hours post-attachment.

  • XTT Reduction Assay: After 24 hours of treatment, wash the wells and add XTT/menadione solution. Incubate in the dark for 2 hours, then measure absorbance at 490 nm.

    • Causality: Unlike Crystal Violet (CV) which stains live/dead cells and EPS indiscriminately, XTT is reduced by mitochondrial dehydrogenases of metabolically active cells, providing a direct readout of living biofilm biomass.

Self-Validating System: Parallel wells must be stained with 0.1% Crystal Violet to quantify total biomass alongside the XTT metabolic readout. A divergence between XTT and CV signals (e.g., high CV, low XTT) indicates the presence of metabolically dormant persister cells rather than true biofilm eradication.

G Inoculum 1. Inoculum Prep OD600 Standardization Attachment 2. Cell Attachment 90 min, 37°C Inoculum->Attachment Treatment 3. BDSF Exposure Temporal Windows Attachment->Treatment Assay 4. XTT Reduction Metabolic Readout Treatment->Assay Analysis 5. Quantification Spectrophotometry Assay->Analysis

Standardized workflow for BDSF biofilm inhibition and metabolic quantification.

Protocol 2: Transcriptional Profiling of Morphological Switch Genes (RT-qPCR)

To prove that BDSF acts via signaling interference rather than mere toxicity, we must track the mRNA expression of target genes (HWP1, ALS3).

Step-by-Step Methodology:

  • Induction and Treatment: Induce hyphal formation in C. albicans using RPMI 1640 at 37°C. Simultaneously treat with 60 µM BDSF.

  • RNA Extraction (Time-Critical): Harvest cells exactly 4 hours post-induction using a mechanical bead-beating method combined with a standardized RNA extraction kit.

    • Causality: The yeast-to-hyphae transition is an early event. Harvesting at 4 hours captures the peak transcriptional burst of hyphae-specific genes before stationary phase downregulation occurs.

  • cDNA Synthesis & qPCR: Synthesize cDNA and run qPCR using SYBR Green chemistry.

Self-Validating System: Include a no-reverse-transcriptase (NRT) control to rule out genomic DNA contamination. Crucially, normalize against two independent housekeeping genes (e.g., ACT1 and PMA1). This dual-normalization ensures that observed downregulations in HWP1 are specific signaling effects, not artifacts of global transcriptional suppression caused by high BDSF concentrations.

Drug Development Outlook & Synergistic Applications

The future of cis-2-dodecenoic acid in clinical applications lies in adjuvant therapy . Because BDSF does not readily destroy pre-formed biofilms on its own, its highest value is realized when used sequentially or synergistically with traditional antimicrobials (e.g., ciprofloxacin, tobramycin, or tetracycline)[5][6].

By inducing biofilm dispersion and reverting dormant persister cells to a metabolically active state, BDSF strips pathogens of their phenotypic tolerance[5]. This mechanism effectively lowers the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics, rescuing the efficacy of legacy drugs against multi-drug resistant (MDR) strains.

References

  • The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia Source: NIH / Infection and Immunity URL:[Link]

  • Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid Source: Microbiology Society / Journal of Medical Microbiology URL:[Link]

  • Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS Source: NIH / BMC Microbiology URL:[Link]

  • Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State Source: ASM Journals / Infection and Immunity URL:[Link]

Sources

Comprehensive Physicochemical Profiling of 2-Dodecenoic Acid: Analytical Constants and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Dodecenoic acid (C12H22O2) is an α,β -unsaturated medium-chain fatty acid that serves critical roles ranging from a synthetic intermediate in materials science to a keystone signaling molecule in microbial ecology[1]. Precise physicochemical characterization of this molecule is paramount for drug development professionals and formulation scientists, as the presence of the C2=C3 double bond profoundly alters its thermodynamic and pharmacokinetic behavior compared to its saturated counterpart, lauric acid. This whitepaper synthesizes the core physicochemical constants of 2-dodecenoic acid and outlines field-proven, self-validating analytical protocols for their determination.

Molecular Weight and Core Physicochemical Constants

The molecular architecture of 2-dodecenoic acid consists of a 12-carbon aliphatic chain with a single degree of unsaturation at the alpha-beta position[2]. This specific structural feature restricts bond rotation, influencing molecular volume, polarizability, and lipid-water partition coefficients.

Physicochemical PropertyValueAnalytical Source / Method
Molecular Formula C12H22O2[1]
Molecular Weight 198.30 g/mol [1]
Exact Mass 198.16198 DaMass Spectrometry[1]
LogP (Octanol/Water) 4.48 - 5.02ALOGPS / ChemAxon[3]
pKa (Strongest Acidic) 4.62 - 5.03Predicted / Potentiometric[3]
Density ~0.922 g/cm³Pycnometry (Predicted)[4]
Refractive Index 1.463 ± 0.02Refractometry[5]
Topological Polar Surface Area 37.3 Ų[1]
Melting Point (trans isomer) ~23 °CDifferential Scanning Calorimetry

Stereochemistry and Biological Relevance

The stereochemistry of the double bond is the primary determinant of the molecule's physical state and biological activity.

  • cis-2-Dodecenoic Acid (BDSF) : In nature, the cis isomer functions as a Diffusible Signal Factor (DSF) in the quorum-sensing network of Burkholderia cenocepacia[6]. The cis configuration introduces a steric "kink" in the aliphatic tail, which disrupts the crystal lattice packing. This reduction in intermolecular Van der Waals forces lowers the melting point, rendering the cis isomer a liquid at standard room temperature. It is highly active in regulating biofilm dispersal and virulence[6].

  • trans-2-Dodecenoic Acid : Conversely, the trans isomer is widely utilized as a synthetic intermediate for long-chain fatty acid donors. The linear geometry of the trans double bond allows for tighter molecular packing, resulting in a solid state at room temperature with a melting point of approximately 23 °C.

G A BDSF Synthesis (cis-2-Dodecenoic Acid) B Extracellular Accumulation (Quorum Sensing) A->B Secretion C Receptor Binding (RpfR / Sensor Kinase) B->C Threshold reached D Intracellular Signaling (c-di-GMP modulation) C->D Signal Transduction E Biofilm Dispersal & Virulence Regulation D->E Gene Expression

Fig 1: Quorum sensing signaling pathway of cis-2-dodecenoic acid (BDSF).

Experimental Protocols for Physicochemical Determination

To ensure scientific integrity, the determination of these constants must rely on self-validating analytical systems. Below are the field-proven methodologies for characterizing 2-dodecenoic acid.

Protocol 1: GC-MS Determination of Molecular Weight

Causality & Rationale : Direct Gas Chromatography-Mass Spectrometry (GC-MS) of free medium-chain fatty acids often results in severe peak tailing and thermal degradation due to the highly polar carboxylic acid group interacting with the column stationary phase. Derivatization to Fatty Acid Methyl Esters (FAMEs) mitigates this by masking the polar group, thereby increasing volatility and thermal stability for accurate mass determination.

Step-by-Step Workflow :

  • Derivatization : React 1.0 mg of 2-dodecenoic acid with 1 mL of Boron trifluoride-methanol solution (14% w/v) in a sealed glass vial at 60 °C for 30 minutes.

  • Extraction : Cool to room temperature. Add 1 mL of GC-grade hexane and 1 mL of saturated aqueous NaCl. Vortex vigorously for 60 seconds. Centrifuge to separate the phases, and isolate the upper organic (hexane) layer containing the FAME.

  • Injection : Inject 1 µL of the hexane extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).

  • Validation : Analyze the mass spectrum. The self-validating metric is the identification of the molecular ion peak [M]+ at m/z 212. This confirms the addition of a methyl group (+14 Da) to the parent molecular weight of 198.30 g/mol [1].

Protocol 2: Potentiometric Titration for pKa Determination

Causality & Rationale : 2-Dodecenoic acid is highly hydrophobic, possessing a LogP of approximately 4.8[3]. Attempting a standard aqueous titration will result in precipitation of the protonated acid, yielding erratic pH readings. A co-solvent system (methanol/water) is strictly required to maintain solubility, followed by mathematical extrapolation to determine the true aqueous pKa.

Step-by-Step Workflow :

  • Solvent Preparation : Prepare three co-solvent mixtures: 30%, 40%, and 50% (v/v) methanol in water. Add KCl to a final concentration of 0.15 M in each to maintain a constant ionic strength.

  • Titration : Dissolve 2-dodecenoic acid to a concentration of 1 mM in each solvent mixture. Titrate with standardized 0.01 M KOH using a calibrated glass pH electrode under a nitrogen blanket to prevent CO2 absorption.

  • Data Processing : Calculate the apparent pKa (psKa) for each methanol/water ratio using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Yasuda-Shedlovsky Extrapolation : Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3). The y-intercept provides the validated aqueous pKa (~4.62 - 4.79).

Protocol 3: Differential Scanning Calorimetry (DSC) for Melting Point

Causality & Rationale : Traditional capillary melting point apparatuses lack the precision required for lipid isomers that may exhibit polymorphism or exist as oils near room temperature. DSC provides a highly accurate, self-validating measurement of phase transitions by quantifying the exact heat flow, easily distinguishing between cis and trans isomers based on their endothermic melting peaks.

Step-by-Step Workflow :

  • Sample Loading : Accurately weigh 3.0 to 5.0 mg of the 2-dodecenoic acid sample into an aluminum DSC pan. Hermetically seal the pan with a press.

  • Thermal Cycling : Place the sample and an empty reference pan into the DSC cell. Equilibrate the system at -20 °C. Heat at a controlled rate of 5 °C/min up to 50 °C under a continuous nitrogen purge (50 mL/min).

  • Integration : Analyze the thermogram. Identify the onset temperature of the primary endothermic peak. For the trans isomer, this onset precisely validates the melting point at ~23 °C.

Workflow Sample 2-Dodecenoic Acid Sample Preparation GCMS GC-MS Analysis (FAME Derivatization) Sample->GCMS Aliquot 1 Titration Potentiometric Titration (Co-solvent System) Sample->Titration Aliquot 2 DSC DSC Analysis (Thermal Cycling) Sample->DSC Aliquot 3 Data Data Synthesis & Physicochemical Validation GCMS->Data MW: 198.30 g/mol Titration->Data pKa: ~4.7 DSC->Data MP: ~23 °C (trans)

Fig 2: Self-validating analytical workflow for physicochemical characterization.

References

  • National Center for Biotechnology Information. "2-Dodecenoic acid | C12H22O2 - PubChem" PubChem Database.[Link]

  • National Center for Biotechnology Information. "cis-2-Dodecenoic acid | C12H22O2 - PubChem" PubChem Database.[Link]

  • The Metabolomics Innovation Centre. "Showing Compound trans-Dodec-2-enoic acid (FDB027876)" FooDB.[Link]

  • Deng, Y., et al. "Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex" Infection and Immunity (PMC).[Link]

  • The Good Scents Company. "2-dodecenoic acid 4412-16-2" TGSC Information System.[Link]

Sources

The Dual Life of 2-Dodecenoic Acid: A Technical Guide to its Natural Occurrence and Function in Bacterial and Plant Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Cross-Kingdom Communication

2-Dodecenoic acid, a 12-carbon unsaturated fatty acid, has emerged as a significant signaling molecule in the microbial world, orchestrating complex behaviors in a density-dependent manner. In its cis-isomeric form, it is widely known as the Burkholderia Diffusible Signal Factor (BDSF), a key player in quorum sensing (QS), the sophisticated communication system bacteria use to coordinate group activities such as biofilm formation, virulence, and motility[1][2]. While its role in bacterial systems is increasingly well-defined, its presence and function in the plant kingdom are less direct but equally intriguing. Evidence suggests that plants can perceive and respond to this bacterial signal, activating their own defense mechanisms in a process known as priming[3]. This guide provides an in-depth technical exploration of the natural occurrence, biosynthesis, and physiological roles of 2-dodecenoic acid in both bacterial and plant systems, offering insights for researchers in microbiology, plant science, and drug development.

Part 1: 2-Dodecenoic Acid in Bacterial Systems: The Language of Quorum Sensing

In numerous Gram-negative bacteria, particularly within the genera Burkholderia and Xanthomonas, cis-2-dodecenoic acid is a central signaling molecule in the Diffusible Signal Factor (DSF) family of QS signals[1][4]. These fatty acid signals are crucial for regulating traits that are critical for the bacteria's survival, pathogenesis, and interaction with their environment.

Biosynthesis of cis-2-Dodecenoic Acid (BDSF)

The synthesis of BDSF is a specialized enzymatic process that diverts an intermediate from the fatty acid synthesis pathway. The key enzyme responsible for this is RpfF, a bifunctional protein with both dehydratase and thioesterase activities[5][6][7].

The biosynthetic pathway can be summarized in two main steps:

  • Dehydration: RpfF catalyzes the dehydration of a 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, to form cis-2-dodecenoyl-ACP[5][6].

  • Thioesterase Activity: The same RpfF enzyme then cleaves the thioester bond of cis-2-dodecenoyl-ACP, releasing the free cis-2-dodecenoic acid (BDSF) and holo-ACP[5][6].

The production of BDSF is tightly regulated and often increases in a cell-density-dependent manner, peaking during the mid-exponential to late stationary growth phases[8].

The BDSF Signaling Pathway in Burkholderia cenocepacia

The perception and transduction of the BDSF signal in Burkholderia cenocepacia are mediated by the RpfR protein, a complex sensor and response regulator[9][10][11]. This signaling cascade ultimately modulates the intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP), which in turn controls various downstream physiological processes[12][13][14][15].

The key components of the signaling pathway are:

  • RpfR: This protein contains a Per-Arnt-Sim (PAS) sensor domain that directly binds to BDSF, a GGDEF domain (for c-di-GMP synthesis), and an EAL domain (for c-di-GMP degradation)[11].

  • BDSF Binding: When the extracellular concentration of BDSF reaches a certain threshold, it binds to the PAS domain of RpfR[9][10].

  • Conformational Change and c-di-GMP Degradation: This binding induces a conformational change in RpfR, activating its EAL domain's phosphodiesterase activity. This leads to the degradation of c-di-GMP to 5'-phosphoguanylyl-(3',5')-guanosine (pGpG)[9][12][13][15].

  • Downstream Effects: The decrease in intracellular c-di-GMP levels triggers a cascade of gene expression changes, leading to the regulation of phenotypes such as biofilm dispersal, decreased virulence factor production, and altered motility[12][13][14][15].

BDSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDSF cis-2-Dodecenoic Acid (BDSF) RpfR_receptor RpfR (PAS domain) BDSF->RpfR_receptor Binding RpfR_effector RpfR (EAL domain) RpfR_receptor->RpfR_effector Activates pGpG pGpG RpfR_effector->pGpG Degradation c_di_GMP Cyclic-di-GMP c_di_GMP->RpfR_effector Substrate Virulence Virulence Factor Production c_di_GMP->Virulence Promotes Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes pGpG->Virulence Inhibits pGpG->Biofilm Inhibits Motility Motility pGpG->Motility Promotes Plant_Defense_Priming cluster_stimulus Priming Stimulus cluster_plant_response Plant Cell Response cluster_pathogen Subsequent Stress cluster_defense Defense Activation BDSF cis-2-Dodecenoic Acid (exogenous) Perception Perception (Receptor Binding) BDSF->Perception Signaling Signal Transduction (SA, JA pathways) Perception->Signaling Primed_State Primed State (Enhanced Defense Readiness) Signaling->Primed_State Defense_Response Faster & Stronger Defense Response Primed_State->Defense_Response Pathogen Pathogen Attack Pathogen->Primed_State Triggers

Caption: Conceptual workflow of plant defense priming by 2-dodecenoic acid.

Part 3: Methodologies for the Study of 2-Dodecenoic Acid

Accurate extraction and quantification of 2-dodecenoic acid from complex biological matrices are essential for understanding its physiological roles. The following protocols provide a framework for these analyses.

Protocol 1: Extraction of 2-Dodecenoic Acid from Bacterial Culture Supernatant

This protocol is adapted for the extraction of cis-2-dodecenoic acid from the culture supernatant of bacteria like Burkholderia cenocepacia.

Materials:

  • Bacterial culture

  • Centrifuge and appropriate tubes

  • Ethyl acetate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Culture Growth: Grow the bacterial strain in a suitable liquid medium to the desired growth phase (e.g., late stationary phase for maximal BDSF production).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the supernatant (1:1 v/v) in a separatory funnel. Mix vigorously for 5 minutes and allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic (ethyl acetate) phase.

  • Repeated Extraction: Repeat the extraction of the aqueous phase twice more with equal volumes of ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent to dryness using a rotary evaporator.

  • Storage: Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or ethanol) and store in a glass vial at -20°C for further analysis.

Protocol 2: Extraction of Free Fatty Acids from Plant Tissues

This protocol provides a general method for the extraction of free fatty acids from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle or homogenizer

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge and glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant tissue in a mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

  • Lipid Extraction: Add the homogenized tissue to a glass centrifuge tube containing a chloroform/methanol mixture (2:1, v/v). Vortex thoroughly for 2-5 minutes.

  • Phase Separation: Add 0.9% NaCl solution to the mixture to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8. Vortex again and then centrifuge (e.g., 2,000 x g for 10 minutes) to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Storage: Resuspend the lipid extract in a small volume of chloroform or another suitable solvent and store at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 3: Quantification of 2-Dodecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must first be derivatized to increase their volatility. The most common method is the formation of fatty acid methyl esters (FAMEs).

Materials:

  • Dried fatty acid extract

  • BF3-methanol solution (14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a wax or high-cyanopropyl stationary phase for isomer separation)

Procedure:

  • Derivatization (Methylation): a. To the dried lipid extract, add a known volume of BF3-methanol solution or methanolic HCl. b. Heat the mixture in a sealed vial at 60-100°C for 5-30 minutes. c. Cool the reaction mixture to room temperature.

  • Extraction of FAMEs: a. Add hexane and a saturated NaCl solution to the cooled mixture. b. Vortex thoroughly and allow the phases to separate. c. Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs. c. The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for quantification, using a standard curve of derivatized 2-dodecenoic acid.

Conclusion and Future Perspectives

2-Dodecenoic acid stands as a fascinating example of a molecule with a well-established role in bacterial communication and a more enigmatic, yet potentially significant, interaction with plant systems. For researchers in drug development, the BDSF signaling pathway presents a promising target for novel anti-infective strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. For plant scientists and agricultural researchers, understanding how plants perceive and respond to this bacterial signal opens up new avenues for developing biocontrol agents and priming agents that can enhance crop resilience.

Future research should focus on several key areas: a more thorough investigation into the potential for endogenous 2-dodecenoic acid production in plants, especially under conditions of biotic or abiotic stress; the identification of the specific plant receptors that perceive this molecule; and the elucidation of the complete signaling cascade it triggers in plant cells. A deeper understanding of the substrate specificity of the RpfF enzyme could also open doors for the bioengineering of novel signaling molecules. Continued exploration of this dual-faced molecule will undoubtedly yield valuable insights into the intricate chemical dialogues that shape the interactions between bacteria, plants, and their environment.

References

  • Boon, C., Deng, Y., Wang, L. H., He, Y. W., & Zhang, L. H. (2019). Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF. PLoS biology, 17(2), e3000123. [Link]

  • Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393–1403. [Link]

  • Deng, Y., Wu, J., Eberl, L., & Zhang, L. H. (2010). Structural and functional characterization of diffusible signal factor family quorum-sensing signals produced by members of the Burkholderia cepacia complex. Applied and environmental microbiology, 76(14), 4675–4683. [Link]

  • Deng, Y., Wu, J., Tao, F., & Zhang, L. H. (2012). Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover. Proceedings of the National Academy of Sciences, 109(38), 15479-15484. [Link]

  • Deng, Y., Chen, S., & Zhang, L. H. (2022). The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. Applied and Environmental Microbiology, 88(4), e02342-21. [Link]

  • Howe, G. A., & Schilmiller, A. L. (2002). Oxylipin metabolism in response to stress. Current opinion in plant biology, 5(3), 230-236. [Link]

  • Rahmani-Badi, A., Sepehr, S., & Marques, C. N. (2014). Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]

  • Bi, H., Christensen, Q. H., Feng, Y., Wang, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities. Molecular microbiology, 83(4), 840–855. [Link]

  • Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical orthopaedics and related research, 470(10), 2663–2670. [Link]

  • Sepehr, S., Rahmani-Badi, A., & Marques, C. N. (2015). Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in microbiology, 6, 396. [Link]

  • Bi, H., Wang, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities. Molecular microbiology, 83(4), 840-855. [Link]

  • Bi, H., & Cronan, J. E. (2012). The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional homologue having both dehydratase and thioesterase activities. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cis-2-Decenoic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Deng, Y., Boon, C., Eberl, L., & Zhang, L. H. (2009). Differential modulation of Burkholderia cenocepacia virulence and energy metabolism by the quorum-sensing signal BDSF and its synthase. Journal of bacteriology, 191(23), 7270–7278. [Link]

  • Römling, U., Gomelsky, M., & Galperin, M. Y. (2005). C-di-GMP: the dawning of a novel bacterial signalling system. Molecular microbiology, 57(3), 629–639. [Link]

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  • McCarthy, Y., Ryan, R. P., & Dow, J. M. (2013). BDSF analogues inhibit quorum sensing-regulated biofilm production in Xylella fastidiosa. Letters in applied microbiology, 57(6), 530–536. [Link]

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  • Mauch-Mani, B., Baccelli, I., Luna, E., & Flors, V. (2017). Defense priming: an adaptive part of induced resistance. Annual review of plant biology, 68, 485-512. [Link]

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Decoding the RpfF-BDSF Axis: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bacterial quorum sensing (QS), the diffusible signal factor (DSF) family represents a highly conserved mechanism of cell-to-cell communication. Among these signals, cis-2-dodecenoic acid, commonly known as Burkholderia diffusible signal factor (BDSF), plays a critical role in regulating virulence, swarming motility, and biofilm formation in opportunistic pathogens like Burkholderia cenocepacia (1)[1].

While the prompt highlights the interaction of 2-dodecenoic acid with RpfF, deep structural biology reveals that this is part of a sophisticated tripartite interactome. RpfF is the synthase that produces BDSF, but the regulatory interaction is mediated by the receptor protein RpfR . This whitepaper dissects the enzymatic generation of BDSF by RpfF, the structural basis of BDSF perception by RpfR, and the direct protein-protein feedback inhibition between RpfR and RpfF.

Enzymatic Architecture: The Dual Functionality of RpfF

RpfF is not a standard synthase; it is a bifunctional enzyme possessing both enoyl-CoA hydratase and thioesterase activities. The biosynthesis of BDSF does not utilize free fatty acids. Instead, it hijacks intermediates from the primary fatty acid synthesis (FAS II) pathway.

The synthesis of BDSF by RpfF occurs in two distinct catalytic steps (2)[2]:

  • Dehydration: RpfF dehydrates 3-hydroxydodecanoyl-ACP (acyl carrier protein) to form an intermediate, cis-2-dodecenoyl-ACP.

  • Thioester Cleavage: RpfF subsequently hydrolyzes the thioester bond linking the acyl chain to the ACP, releasing holo-ACP and the free cis-2-dodecenoic acid (BDSF) into the environment.

BDSF_Synthesis Substrate 3-hydroxydodecanoyl-ACP RpfF_Hydratase RpfF (Dehydration) Substrate->RpfF_Hydratase Intermediate cis-2-dodecenoyl-ACP RpfF_Thioesterase RpfF (Hydrolysis) Intermediate->RpfF_Thioesterase Product BDSF (cis-2-dodecenoic acid) + holo-ACP RpfF_Hydratase->Intermediate RpfF_Thioesterase->Product

Two-step enzymatic synthesis of BDSF by the bifunctional RpfF synthase.

The RpfF-RpfR Interactome: Perception and Feedback Inhibition

The true complexity of 2-dodecenoic acid signaling lies in its perception. In B. cenocepacia, BDSF is detected by the multidomain receptor protein RpfR , which contains an N-terminal RpfF-interacting (FI) domain, a central Per-Arnt-Sim (PAS) domain, and C-terminal GGDEF and EAL (PDE) domains (3)[3].

Structural Basis of BDSF Recognition

BDSF binds specifically to the PAS domain of RpfR. The stereochemistry of the cis-2 double bond is critical for this interaction. Structural studies reveal that the electron-deficient C3 (Cβ) of the α,β-unsaturated carboxylic acid in BDSF interacts directly with the electron-rich amide nitrogen of a conserved Asparagine residue (Asn202) in the PAS domain (4)[4]. Saturated fatty acids (like dodecanoic acid) lack this double bond, incur a higher entropic cost upon binding, and fail to activate the receptor.

The Feedback Loop

Upon BDSF binding, the PAS domain undergoes an allosteric shift that activates the C-terminal EAL (phosphodiesterase) domain. This PDE activity degrades the intracellular second messenger cyclic di-GMP (c-di-GMP) into pGpG, triggering biofilm dispersal and virulence factor secretion (5)[5]. Concurrently, the FI domain of RpfR physically associates with RpfF. This direct protein-protein interaction acts as a molecular brake, restraining further BDSF synthesis to maintain homeostasis.

RpfR_Signaling cluster_RpfR RpfR Receptor Protein RpfF RpfF Synthase BDSF BDSF Signal RpfF->BDSF Synthesizes RpfR_PAS PAS Domain BDSF->RpfR_PAS Binds C3 to Asn202 RpfR_FI FI Domain RpfR_FI->RpfF Direct Feedback Inhibition RpfR_PDE PDE Domain RpfR_PAS->RpfR_PDE Allosteric Activation cdiGMP c-di-GMP RpfR_PDE->cdiGMP Phosphodiesterase Activity pGpG pGpG cdiGMP->pGpG Degradation

The RpfF-RpfR signaling axis highlighting signal perception and feedback inhibition.

Self-Validating Experimental Workflows

To accurately study the RpfF-BDSF-RpfR system, researchers must avoid common pitfalls, such as using free fatty acids as substrates or ignoring the transient nature of protein-protein interactions. The following protocols are engineered for high-fidelity validation.

Protocol A: Reconstitution of BDSF Biosynthesis and Kinetic Profiling

Causality Check: RpfF requires the ACP thioester linkage; free fatty acids are inert to RpfF. We utilize recombinant AasS to generate the physiological substrate.

  • Substrate Generation: Synthesize 3-hydroxydodecanoyl-ACP by incubating Vibrio harveyi acyl-ACP synthetase (AasS) with holo-ACP, ATP, and 3-hydroxydodecanoic acid.

  • Enzymatic Reaction: Incubate 1 µM purified recombinant RpfF with 50 µM 3-hydroxydodecanoyl-ACP in 50 mM HEPES buffer (pH 7.5) at 37°C for 30 minutes.

  • Quenching & Phase Extraction: Terminate the reaction by adding 1M HCl to drop the pH to ~3.0.

    • Why? BDSF is a carboxylic acid (pKa ~4.8). Acidification neutralizes the carboxylate group, driving the hydrophobic molecule entirely into the organic phase during subsequent ethyl acetate extraction.

  • LC-MS/MS Quantification: Analyze the dried organic extract using reverse-phase LC coupled to a triple quadrupole mass spectrometer.

    • Self-Validation Step: Run a parallel reaction with a catalytically dead RpfF mutant (e.g., E141A) to establish the baseline and rule out spontaneous thioester hydrolysis.

Protocol B: Surface Plasmon Resonance (SPR) of RpfF-RpfR Interaction

Causality Check: Pull-down assays often fail to capture transient regulatory interactions. SPR provides real-time, label-free kinetic data ( kon​ and koff​ ).

  • Sensor Chip Preparation: Immobilize His-tagged RpfR (or the isolated FI domain) onto an NTA sensor chip via standard amine coupling or Ni2+ capture.

  • Analyte Injection: Flow untagged RpfF over the chip at concentrations ranging from 10 nM to 1 µM.

    • Why untagged? Using untagged RpfF prevents steric hindrance from bulky purification tags, which could artificially lower the binding affinity at the FI interface.

  • Ligand-Induced Modulation: Repeat the injection in the presence of 10 µM BDSF to determine if PAS domain occupancy allosterically alters the FI domain's affinity for RpfF.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model.

    • Self-Validation Step: Use BSA as a negative control analyte to subtract non-specific bulk refractive index changes.

Quantitative Dynamics of the BDSF Axis

To contextualize the interaction kinetics, the table below summarizes representative parameters governing the RpfF-RpfR-BDSF system based on structural and biochemical consensus.

ParameterMolecular InteractionRepresentative ValueBiological Significance
KM​ RpfF + 3-hydroxydodecanoyl-ACP~15 - 25 µMHigh substrate affinity ensures efficient hijacking of FAS II intermediates without leakage.
KD​ (Signal) RpfR (PAS domain) + BDSF~1.0 - 2.5 µMLow micromolar threshold ensures PDE activation occurs only at high bacterial cell densities.
KD​ (Protein) RpfR (FI domain) + RpfF~50 - 100 nMTight protein-protein binding ensures rapid, highly sensitive feedback inhibition of BDSF synthesis.

Therapeutic Horizons: Quorum Quenching Strategies

Understanding the exact interaction of 2-dodecenoic acid with the RpfF/RpfR complex opens novel avenues for "Quorum Quenching"—disarming pathogens without killing them, thereby reducing evolutionary pressure for antibiotic resistance.

Drug development professionals can leverage this data in two ways:

  • RpfF Inhibitors: Small molecules that mimic the transition state of 3-hydroxydodecanoyl-ACP can competitively inhibit RpfF, shutting down BDSF production and locking the colony in a low-virulence state.

  • RpfR Antagonists: Designing saturated analogs of BDSF (similar to dodecanoic acid) that bind the PAS domain but fail to engage Asn202. This would competitively block endogenous BDSF, preventing the allosteric activation of the PDE domain and trapping the bacteria in a high c-di-GMP state, which is detrimental to acute virulence and systemic dissemination.

References

  • The cis-2-Dodecenoic Acid (BDSF)
  • Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF PLOS Biology
  • Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover Proceedings of the N
  • Intraspecies Signaling Involving the Diffusible Signal Factor BDSF (cis-2-Dodecenoic Acid) Influences Virulence in Burkholderia cenocepacia Journal of Bacteriology - ASM Journals
  • Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF (Extended Analysis) PLOS Biology

Sources

Methodological & Application

Application Note: Preparation and Utilization of cis-2-Dodecenoic Acid (BDSF) Stock Solutions for Biofilm Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The transition of bacteria from a free-swimming (planktonic) state to a surface-attached (sessile) biofilm state is a major driver of antimicrobial resistance and chronic infections. cis-2-Dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF), is a medium-chain fatty acid signaling molecule originally identified in the opportunistic pathogen Burkholderia cenocepacia [1].

Unlike traditional bactericidal agents, BDSF acts as an inter- and intra-species communication signal that actively induces the dispersion of established biofilms. Mechanistically, BDSF binds to the RpfR receptor, a sensor kinase with a PAS-GGDEF-EAL domain architecture. This binding event stimulates the phosphodiesterase (PDE) activity of RpfR, leading to the rapid intracellular degradation of cyclic dimeric guanosine monophosphate (c-di-GMP) [1, 2]. Because high levels of c-di-GMP are universally required for biofilm maintenance, its depletion forces the bacterial community to dismantle the extracellular polymeric substance (EPS) matrix and revert to a vulnerable planktonic state[2, 4].

Pathway BDSF cis-2-Dodecenoic Acid (BDSF) RpfR RpfR Receptor (PDE Activity) BDSF->RpfR Binds & Activates c_di_GMP Intracellular c-di-GMP RpfR->c_di_GMP Degrades (PDE) Biofilm Biofilm Formation c_di_GMP->Biofilm High Levels Promote Dispersion Biofilm Dispersion c_di_GMP->Dispersion Low Levels Induce

Mechanistic pathway of BDSF-induced biofilm dispersion via c-di-GMP degradation.

Preparation of cis-2-Dodecenoic Acid Stock Solutions

Solvent Selection & Causality

cis-2-Dodecenoic acid is an unsaturated, medium-chain fatty acid. Due to its highly hydrophobic hydrocarbon tail, it is practically insoluble in aqueous buffers. Attempting to dissolve BDSF directly in culture media will result in micelle formation or precipitation, leading to inaccurate dosing and irreproducible assay results.

To ensure complete solubilization, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol must be used as the primary vehicle [5]. However, solvent toxicity is a critical constraint. The final concentration of DMSO or ethanol in the biological assay must not exceed 0.1% to 1% (v/v) . Higher concentrations induce membrane stress, which can artificially inhibit bacterial growth or disrupt biofilm architecture, confounding the readout of the dispersion assay [6].

Reconstitution Protocol
  • Equilibration: Allow the lyophilized cis-2-dodecenoic acid vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, which accelerates the degradation of the compound and alters the concentration of the stock.

  • Weighing: Weigh the required mass (Molecular Weight ≈ 198.30 g/mol ). For a standard 100 mM master stock, dissolve 19.83 mg of BDSF in 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1–2 minutes until completely clear.

  • Aliquot Generation: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Causality: The cis-double bond is highly susceptible to photo-oxidation and repeated freeze-thaw cycles, which can isomerize the compound into the inactive trans-conformation [5].

  • Inert Purging: Purge the headspace of each tube with an inert gas (Argon or Nitrogen) prior to capping to displace oxygen.

Storage & Stability

Table 1: Storage Guidelines for cis-2-Dodecenoic Acid Solutions [5]

Storage ConditionTemperatureAtmosphereRecommended SolventEstimated Stability
Optimal Long-Term -20°CInert Gas (Ar/N2)Anhydrous DMSO / Ethanol> 2 years
Acceptable Short-Term +4°CInert Gas (Ar/N2)Anhydrous DMSO / EthanolWeeks to months
Not Recommended Room TempAirNon-anhydrous solventsDays to weeks

Self-Validating Biofilm Dispersion Assay

A robust biofilm assay must be a self-validating system. To ensure that the observed reduction in biofilm biomass is due to active dispersion rather than mere growth inhibition or solvent toxicity, the protocol incorporates strict internal controls and a viability counter-screen.

Experimental Design & Controls
  • Vehicle Control: Media containing the exact concentration of DMSO used in the highest BDSF treatment group (e.g., 0.1% DMSO). This isolates the effect of the solvent.

  • Positive Dispersion Control: A known enzymatic disruptor (e.g., DNase I for P. aeruginosa eDNA matrices) to confirm the biofilm is physically capable of being dispersed.

  • Negative Control (Sterility): Uninoculated media to establish the background absorbance of the crystal violet stain.

  • Viability Counter-Screen (Parallel MIC): A standard planktonic Minimum Inhibitory Concentration (MIC) assay run in parallel. Causality: True dispersion occurs at sub-lethal concentrations. If the BDSF concentration kills the bacteria, the reduction in biofilm is a bactericidal artifact, not a signaling-mediated dispersion.

Workflow Step1 Grow Biofilm (96-well plate, 24h) Step2 Wash Unattached Cells (PBS) Step1->Step2 Step3 Add BDSF Treatment (10-300 µM) Step2->Step3 Step4 Wash & Stain (0.1% Crystal Violet) Step3->Step4 Step5 Solubilize (30% Acetic Acid) Step4->Step5 Step6 Quantify (OD 590 nm) Step5->Step6

Step-by-step workflow for the self-validating static biofilm dispersion assay.

Step-by-Step Methodology
  • Inoculation & Maturation: Dilute an overnight culture of the target organism (e.g., C. albicans or A. baumannii) 1:100 in fresh medium (e.g., TSB or YNB). Aliquot 100 µL per well into a 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24 hours to allow biofilm maturation [3, 6].

  • Pre-Treatment Wash: Carefully aspirate the supernatant using a multichannel pipette. Wash the wells twice with 150 µL of sterile PBS. Causality: This critical step removes loosely adherent planktonic cells. Without this wash, the assay cannot distinguish between the prevention of new attachment and the dispersion of pre-existing biofilm.

  • BDSF Treatment: Prepare working solutions of BDSF by diluting the 100 mM master stock into fresh culture media (typical range: 10 µM to 300 µM). Add 100 µL of the treatment to the washed biofilms. Include all controls. Incubate statically for 1 to 24 hours (kinetics vary by species).

  • Post-Treatment Wash & Fixation: Aspirate the treatment media (which now contains the dispersed, free-swimming cells) and wash twice with PBS. Heat-fix the remaining sessile biomass at 60°C for 60 minutes, or air-dry overnight.

  • Crystal Violet Staining: Add 125 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes. Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and the EPS matrix, providing a direct proxy for total biofilm biomass.

  • Dye Solubilization: Wash the wells 3–4 times with distilled water to remove unbound dye. Invert and tap the plate on paper towels to dry. Add 150 µL of 30% acetic acid (or 95% ethanol) to each well. Incubate for 15 minutes on a plate shaker. Causality: The dye must be fully solubilized into a homogenous solution to ensure an accurate and linear optical density reading.

  • Quantification: Transfer 100 µL of the solubilized dye to a new 96-well plate and measure the absorbance at 590 nm ( OD590​ ) using a microplate reader.

Data Presentation & Expected Outcomes

When properly formulated and applied, cis-2-dodecenoic acid exhibits broad-spectrum, cross-kingdom dispersion activity. Table 2 outlines expected phenotypic outcomes based on established literature.

Table 2: Expected Efficacy of BDSF Across Target Organisms

Target OrganismAssay TypeEffective ConcentrationPhenotypic OutcomeReference
Burkholderia cenocepaciaStatic Microtiter10 - 50 µM>80% reduction in biofilm biomass via RpfR activation.[1, 2]
Candida albicansGerm-tube / Biofilm30 - 60 µM~70% reduction in germ-tube formation; downregulation of HWP1 and ALS3.[3]
Pseudomonas aeruginosaContinuous Flow100 nM - 10 µMReversion of persister cells to antimicrobial-susceptible state.[4]
Acinetobacter baumanniiStatic Microtiter100 µMSignificant suppression of AbaI protein and biofilm formation.[6]

References

  • Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111. PLOS ONE. Available at:[Link]

  • Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. Microbiology Society. Available at:[Link]

  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Pharmaceuticals (MDPI). Available at:[Link]

  • Assessment of Antibiofilm Potencies of Nervonic and Oleic Acid against Acinetobacter baumannii Using In Vitro and Computational Approaches. Biomedicines (MDPI). Available at:[Link]

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Purification and Fractionation of Free Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex Biological Lipid Extracts (Plasma, Tissue, Marine Oils, Cell Cultures) Analytes: Free Fatty Acids (FFAs), Oxidized Lipid Derivatives (Oxylipins)

Executive Summary & Mechanistic Principles

The isolation of free fatty acids (FFAs) from complex biological matrices is a critical bottleneck in lipidomics and drug discovery. Biological extracts are highly heterogeneous, containing triglycerides, wax esters, sterols, and structural phospholipids that severely interfere with downstream chromatographic analysis.

This application note details a highly robust, self-validating Solid-Phase Extraction (SPE) methodology utilizing Aminopropyl (NH₂)-bonded silica . As a Senior Application Scientist, it is vital to understand the causality behind this sorbent choice. Aminopropyl silica operates via a dual-mode retention mechanism:

  • Normal-Phase Interaction: The silica backbone and amine groups form hydrogen bonds with polar lipids.

  • Weak Anion Exchange (WAX): The primary amine group (pKa ~9.8) remains positively charged under standard loading conditions. This creates a strong electrostatic bond with the deprotonated carboxylate moiety (COO⁻) of free fatty acids[1].

To selectively elute the FFAs, one cannot simply increase solvent polarity; the electrostatic bond must be chemically broken. This is achieved by introducing a precise concentration of acetic acid to the elution solvent, which drops the local pH, protonates the FFA into its neutral state (COOH), and releases it from the stationary phase[2].

Biological Context: Fatty Acids as Signaling Molecules

In modern drug development, FFAs are not merely viewed as metabolic energy substrates; they are potent signaling molecules. For example, oxidized fatty acid derivatives (oxylipins) such as 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) act as highly specific endogenous ligands[3]. Upon cellular uptake, these purified fatty acids directly activate nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), driving the transcription of genes responsible for lipid homeostasis and anti-inflammatory responses.

PPAR_Pathway FFA Purified Free Fatty Acids (e.g., 9-OxoOTrE) Transporter Cellular Uptake (FABP) FFA->Transporter PPAR PPAR-alpha Activation (Nuclear Receptor) Transporter->PPAR Ligand Binding RXR RXR Heterodimerization PPAR->RXR Complex Formation PPRE PPRE Binding (DNA Promoter) RXR->PPRE Nuclear Translocation Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription mRNA Synthesis

Figure 1: Mechanism of PPAR-alpha activation by purified free fatty acids like 9-OxoOTrE.

Experimental Design: Building a Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure absolute trustworthiness and scientific integrity, this workflow must be executed as a self-validating system :

  • Absolute Quantification via Internal Standards: Before any extraction begins, an unnatural internal standard (e.g., Heptadecanoic acid [C17:0] or a deuterated isotope like d31-Palmitic acid) must be spiked directly into the raw biological matrix[1]. This mathematical anchor corrects for both physical extraction losses and matrix-induced ion suppression during downstream.

  • The Frit Contamination Check: Standard commercial SPE cartridges utilize high-density polyethylene (HDPE) frits. Field-Proven Insight: When exposed to strong non-polar elution solvents like diethyl ether, HDPE frits can leach hydrocarbon polymers that manifest as severe background noise in GC-MS chromatograms. A mandatory "solvent-only" blank extraction must be run parallel to your samples. For ultra-trace lipidomics, transitioning to is highly recommended[4].

  • Oxidative Protection: Polyunsaturated fatty acids (PUFAs) are highly susceptible to auto-oxidation. All organic solvents should be supplemented with 50 mg/L of Butylated hydroxytoluene (BHT) to quench free radicals during the vacuum drying phases[5].

Detailed Protocol: Aminopropyl SPE Fractionation

The following protocol utilizes a 500 mg Aminopropyl (NH₂) silica SPE cartridge to fractionate a total lipid extract (previously obtained via the Bligh and Dyer method) into three distinct classes.

SPE_Workflow Load Lipid Extract Loading (Internal Standard Added) SPE Aminopropyl (NH2) SPE Cartridge (Weak Anion Exchange) Load->SPE Apply sample Elute1 Elution 1: Chloroform/Isopropanol (Neutral Lipids) SPE->Elute1 Step 1 Elute2 Elution 2: Diethyl Ether/Acetic Acid (Free Fatty Acids) SPE->Elute2 Step 2 Elute3 Elution 3: Methanol (Phospholipids) SPE->Elute3 Step 3 Analysis Derivatization & GC-MS/LC-MS (Self-Validating QC) Elute2->Analysis Target Fraction

Figure 2: Step-by-step aminopropyl SPE workflow for the isolation of free fatty acids.

Step-by-Step Methodology

Step 1: Cartridge Conditioning

  • Action: Mount the 500 mg NH₂ SPE cartridge on a vacuum manifold. Pass 5 mL of Heptane (or Hexane) through the bed at a flow rate of ~1 mL/min[2].

  • Causality: This wets the silica pores and establishes a non-polar microenvironment, maximizing the initial retention of the complex lipid mixture.

Step 2: Sample Loading

  • Action: Reconstitute the dried total lipid extract in 1 mL of Chloroform (containing BHT). Load the sample onto the cartridge and allow it to flow under gravity[5].

  • Causality: Gravity flow maximizes the residence time, ensuring the weak anion exchange interaction fully engages between the target FFAs and the amine functional groups.

Step 3: Elution 1 - Neutral Lipids (Waste/Secondary Target)

  • Action: Elute with 10 mL of Chloroform:Isopropanol (2:1, v/v)[2].

  • Causality: This solvent system is sufficiently polar to disrupt the hydrogen bonds holding neutral lipids (triglycerides, wax esters, sterols) to the silica, but it lacks the acidic protons required to break the ionic bonds holding the FFAs.

Step 4: Elution 2 - Free Fatty Acids (Primary Target)

  • Action: Elute with 10 mL of Diethyl Ether:Acetic Acid (98:2, v/v) into a clean, pre-weighed glass collection tube[1].

  • Causality: The 2% acetic acid drops the local pH below the pKa of the fatty acids (~4.8). This protonates the FFAs into their neutral state, severing the electrostatic bond. The highly soluble diethyl ether then sweeps the purified FFAs off the column.

Step 5: Elution 3 - Phospholipids (Waste/Secondary Target)

  • Action: Elute with 10 mL of 100% Methanol[5].

  • Causality: Methanol is a highly polar, protic solvent that completely disrupts the strong dipole-dipole interactions retaining the complex structural phospholipids.

Step 6: Concentration and Downstream Preparation

  • Action: Evaporate the FFA fraction under a gentle stream of high-purity nitrogen gas at 30°C.

  • Causality: Nitrogen prevents oxidative degradation. The purified film can now be derivatized (e.g., methanolic HCl) to form Fatty Acid Methyl Esters (FAMEs) for GC-MS, or reconstituted in an LC-MS mobile phase.

Quantitative Data Presentation

The following table summarizes the expected quantitative performance of the Aminopropyl SPE fractionation method, assuming a 500 mg sorbent bed and optimal flow rates.

Lipid FractionElution Solvent SystemElution VolumeExpected Recovery (%)Target Analytes
Fraction 1: Neutral Lipids Chloroform : Isopropanol (2:1, v/v)10 mL> 95%Triglycerides, Wax Esters, Sterols
Fraction 2: Free Fatty Acids Diethyl Ether : Acetic Acid (98:2, v/v)10 mL92 - 98%Palmitic Acid, 9-OxoOTrE, Oleic Acid
Fraction 3: Phospholipids Methanol (100%)10 mL> 90%Phosphatidylcholine, Sphingomyelin

References

  • Selective Isolation of Lipid Classes from cold-water corals via SPE for Quantitative Fatty Acid Profiling Source: Protocols.io URL:[Link]

  • Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography Source: Waters Corporation URL:[Link]

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS Source: MDPI Foods URL:[Link]

  • Author's personal copy (Comparison of SPE columns for potential analytical artifacts) Source: Organic Geochemistry URL:[Link]

  • A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil Source: PLoS One URL:[Link]

Sources

Application Note: Optimized Knoevenagel-Doebner Condensation for the Synthesis of trans-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

trans-2-Dodecenoic acid is an α,β -unsaturated fatty acid of significant interest across drug development, materials science, and microbiology. While its cis-isomer is widely recognized as the Burkholderia diffusible signal factor (BDSF) involved in the dispersal of bacterial biofilms[1], the trans-isomer serves as a highly stable, critical intermediate for synthesizing modified hydrogels, antimicrobial coatings, and novel liposomal drug delivery systems[1].

The most robust and scalable method for synthesizing trans-2-dodecenoic acid is the Knoevenagel condensation of decanal with malonic acid, followed immediately by a Doebner modification (decarboxylation). This application note provides a comprehensive, self-validating protocol for this synthesis, detailing the mechanistic causality behind each experimental choice to ensure maximum yield, high purity, and strict stereoselectivity.

Mechanistic Rationale & Causality

The classical Knoevenagel condensation relies on the nucleophilic addition of an active methylene compound to a carbonyl group. By employing the Doebner modification—using a synergistic mixture of pyridine and a secondary amine (piperidine)—the reaction achieves high efficiency and thermodynamic control, heavily favoring the E (trans) isomer.

  • Iminium Ion Activation (Causality): The addition of catalytic piperidine is not merely basic; it is highly nucleophilic. Piperidine condenses with decanal to form an electrophilic iminium intermediate. This drastically lowers the activation energy for the nucleophilic attack by the malonate enolate compared to the native aldehyde.

  • Solvent & Decarboxylation Facilitator (Causality): Pyridine acts as both the solvent and a weak base. Following the initial condensation and dehydration to form the alkylidenemalonic acid intermediate, the mixture must be heated. Pyridine orchestrates the decarboxylation by forming a stabilized zwitterionic transition state, allowing the smooth extrusion of carbon dioxide gas.

  • Stereocontrol: The decarboxylation step under thermodynamic control (reflux conditions) minimizes steric clash between the bulky decyl chain and the carboxylate group, resulting in an E/Z ratio exceeding 98:2.

Knoevenagel A Decanal (C10 Aldehyde) C Piperidine Catalyst (Iminium Formation) A->C Nucleophilic Addition B Malonic Acid (Active Methylene) B->C Deprotonation D Condensation Adduct (Alkylidenemalonic Acid) C->D Dehydration (-H2O) E Pyridine / Heat (Decarboxylation) D->E Doebner Modification F trans-2-Dodecenoic Acid (Target Product) E->F -CO2

Mechanistic workflow of the Knoevenagel-Doebner synthesis of trans-2-dodecenoic acid.

Experimental Protocol: Synthesis of trans-2-Dodecenoic Acid

Materials & Reagents
  • Decanal (C₁₀H₂₀O, 1.0 equiv, 50 mmol, 7.8 g)

  • Malonic acid (C₃H₄O₄, 1.2 equiv, 60 mmol, 6.2 g)

  • Pyridine (Anhydrous, 3.0 equiv, 150 mmol, 12 mL)

  • Piperidine (Catalytic, 0.1 equiv, 5 mmol, 0.5 mL)

  • 5N Sulfuric acid (H₂SO₄) or 6N Hydrochloric acid (HCl)

  • Petroleum ether or Hexane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Reagent Assembly (Controlled Exotherm) In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.2 g of malonic acid and 12 mL of anhydrous pyridine. Stir until partially dissolved. Causality: Pyridine acts as the solvent. Malonic acid may not dissolve completely until the amine catalyst is added and the temperature is raised.

Step 2: Catalyst & Substrate Addition Add 0.5 mL of piperidine, followed by the dropwise addition of 7.8 g of decanal over 5 minutes at room temperature. Attach a reflux condenser fitted with a drying tube (CaCl₂) to prevent moisture ingress, which could prematurely hydrolyze the iminium intermediate.

Step 3: Condensation & Decarboxylation (Self-Validating Step) Transfer the flask to an oil bath and heat to 90–100 °C. Self-Validation: Observe the reaction mixture. The onset of the Doebner modification is marked by the steady evolution of CO₂ gas (bubbling). The reaction is functionally complete when gas evolution ceases (typically 3–4 hours).

Step 4: Acidic Quench & Workup Cool the reaction mixture to room temperature, then pour it into a beaker containing 100 g of crushed ice and 50 mL of water. Slowly add 5N H₂SO₄ until the aqueous phase reaches pH < 2. Self-Validation: Verify the pH using Congo Red indicator paper. Causality: The product exists as a soluble pyridinium/piperidinium carboxylate salt. Strong acidification protonates the carboxylate, forcing the highly lipophilic 2-dodecenoic acid out of the aqueous phase[2].

Step 5: Extraction & Drying Extract the acidified mixture with three 50 mL portions of petroleum ether or hexane[2]. Wash the combined organic layers with distilled water (2 × 50 mL) and brine (50 mL) to remove residual pyridine salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification Purify the crude residue via vacuum distillation. trans-2-Dodecenoic acid distills as a colorless liquid at approximately 155–158 °C at 3 mmHg (or 127–130 °C at 0.15 mmHg)[2].

ExpWorkflow S1 Step 1: Reagent Mixing Decanal + Malonic Acid + Pyridine/Piperidine S2 Step 2: Reflux (90-100°C) Monitor CO2 Evolution S1->S2 S3 Step 3: Acidic Quench Ice + H2SO4 (pH < 2) S2->S3 S4 Step 4: Liquid-Liquid Extraction Hexane / Petroleum Ether S3->S4 S5 Step 5: Purification Vacuum Distillation (155-158°C / 3 mmHg) S4->S5

Step-by-step experimental workflow for the synthesis and isolation of 2-dodecenoic acid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative quantitative data regarding catalyst selection and its impact on the yield and stereoselectivity of the 2-dodecenoic acid synthesis.

EntryBase / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1Pyridine (1.5 eq)None906.045> 95:5
2Piperidine (0.1 eq)Toluene1104.065> 95:5
3Pyridine / Pyrrolidine (0.1 eq)Pyridine1003.085> 98:2
4 Pyridine / Piperidine (0.1 eq) Pyridine 100 3.0 88 > 98:2

Note: The synergistic use of pyridine as a solvent and piperidine as an iminium-forming catalyst (Entry 4) provides the optimal balance of high yield, rapid reaction kinetics, and excellent trans-selectivity.

References

  • Title: trans-2-DODECENOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Chemical Synthesis of 2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the synthesis of 2-dodecenoic acid. This molecule—particularly its cis-isomer, known as Burkholderia diffusible signal factor (BDSF)—is of high interest in drug development for its role in anti-virulence therapies and biofilm inhibition .

Because the biological activity of 2-dodecenoic acid is highly dependent on its stereochemistry, this guide provides self-validating protocols and mechanistic troubleshooting for synthesizing both the trans (E) and cis (Z) isomers.

Synthesis of trans-2-Dodecenoic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel condensation modified by Doebner is the most robust method for synthesizing the thermodynamically stable trans-isomer. The reaction utilizes decanal and malonic acid.

Experimental Protocol
  • Reagent Preparation: Freshly distill decanal (1.0 eq) under reduced pressure to remove decanoic acid impurities, which form rapidly upon exposure to air and act as dead-end inhibitors.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine decanal and malonic acid (1.2 eq). Add anhydrous pyridine (3.0 eq) as the solvent/base, followed by a catalytic amount of piperidine (0.1 eq).

  • Condensation & Decarboxylation: Stir the mixture at 25 °C for 2 hours to allow the initial condensation. Subsequently, heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor the reaction via the evolution of CO₂ gas.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction into an ice-cold 5M H₂SO₄ solution to protonate the carboxylate salt and neutralize the pyridine . Extract the aqueous layer with petroleum ether (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via vacuum distillation (b.p. 155–158 °C at 3 mmHg).

Mechanistic Causality

Why use a dual-base system of pyridine and piperidine? Piperidine is a secondary amine that reacts with decanal to form a highly electrophilic iminium ion, which significantly accelerates the nucleophilic attack by malonic acid. Pyridine acts as a bulk proton sink. Why reflux? The initial condensation forms an alkylidene malonic acid intermediate. Refluxing provides the thermal energy required to drive the irreversible Doebner decarboxylation, which kinetically and thermodynamically favors the trans (E) geometry.

Knoevenagel Start Decanal + Malonic Acid Condensation Knoevenagel Condensation (Pyridine / Piperidine, 25°C) Start->Condensation Intermediate Alkylidene Malonic Acid (Intermediate) Condensation->Intermediate Decarboxylation Doebner Decarboxylation (Reflux, -CO2) Intermediate->Decarboxylation Heat Product trans-2-Dodecenoic Acid (Crude) Decarboxylation->Product Purification Acidification & Distillation (Yield: 60-75%) Product->Purification

Workflow and reaction progression for the Knoevenagel-Doebner synthesis of trans-2-dodecenoic acid.

Synthesis of cis-2-Dodecenoic Acid via Wittig Olefination

To achieve the cis-isomer (BDSF), a Wittig reaction utilizing a non-stabilized ylide under strict kinetic control is required .

Experimental Protocol
  • Ylide Generation: Suspend decyltriphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to 0 °C and dropwise add Sodium hexamethyldisilazide (NaHMDS) (1.1 eq). Stir for 30 minutes until a vibrant orange solution forms, indicating ylide generation.

  • Aldehyde Addition: Cool the mixture to -78 °C. Add glyoxylic acid monohydrate (1.0 eq) dissolved in minimal anhydrous THF dropwise.

  • Reaction Progression: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate. Purify the product using argentation chromatography (Ag-TLC/HPLC) to separate the cis-isomer from trace trans-impurities.

Mechanistic Causality

Why use NaHMDS instead of n-Butyllithium? Non-stabilized ylides naturally favor the formation of cis-alkenes via a kinetically controlled oxaphosphetane intermediate. However, the presence of lithium salts (from n-BuLi) coordinates strongly to the betaine intermediate, causing reversible equilibration that degrades cis-selectivity in favor of the trans-isomer. Using sodium or potassium bases ensures "salt-free" conditions, locking in the kinetic cis-product.

WittigLogic Goal Target: cis-2-Dodecenoic Acid Ylide Generate Non-Stabilized Ylide (Decyltriphenylphosphonium + Base) Goal->Ylide BaseChoice Base Selection Ylide->BaseChoice LiBase Lithium Base (e.g., n-BuLi) Forms Li-Salts BaseChoice->LiBase NaKBase Na/K Base (e.g., NaHMDS) Salt-Free Conditions BaseChoice->NaKBase Equilibration Betaine Equilibration Lower cis:trans ratio LiBase->Equilibration Kinetic Kinetic Control High cis-selectivity (>90%) NaKBase->Kinetic

Mechanistic logic tree for achieving high cis-selectivity in the Wittig olefination.

Troubleshooting & FAQs

Q1: My Knoevenagel reaction yielded a significant amount of the β,γ -unsaturated isomer (3-dodecenoic acid). How do I prevent this? A: Extended heating in the presence of strong bases causes the double bond to migrate out of conjugation to form the β,γ -isomer. To mitigate this, strictly monitor CO₂ evolution during the reflux stage and remove the heat source immediately once bubbling ceases.

Q2: The yield of my Wittig reaction is low, and a large amount of unreacted aldehyde remains. What happened? A: This is a hallmark of poor ylide formation or premature quenching. Trace moisture in your THF or hygroscopic phosphonium salt will immediately hydrolyze the ylide back to decane and triphenylphosphine oxide. Ensure absolute anhydrous conditions and consider titrating your NaHMDS base prior to use to ensure accurate molarity.

Q3: How can I definitively distinguish between the cis and trans isomers of my synthesized 2-dodecenoic acid? A: ¹H NMR is the most definitive self-validating tool. The vinylic protons of the trans-isomer exhibit a coupling constant ( J ) of ~15.5 Hz, whereas the cis-isomer shows a J of ~11.0 Hz. Additionally, FTIR spectroscopy will show a strong absorption band at ~960–970 cm⁻¹ for the trans-alkene, which is completely absent in the cis-isomer.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and analytical markers for both synthetic routes to aid in your comparative analysis.

ParameterKnoevenagel-Doebner CondensationWittig Olefination
Target Isomer trans (E)cis (Z)
Typical Yield 60% – 75%45% – 60%
Key Reagents Decanal, Malonic AcidDecyltriphenylphosphonium Br, Glyoxylic Acid
Stereoselectivity > 95% trans~ 85% – 90% cis (under salt-free conditions)
¹H NMR ( JCH=CH​ ) ~ 15.5 Hz~ 11.0 Hz
FTIR Marker Strong band at 960 cm⁻¹Broad band at 675–730 cm⁻¹

References

  • Title: trans-2-DODECENOIC ACID - Organic Syntheses Source: Organic Syntheses, Coll. Vol. 4, p.398 (1963) URL: [Link]

  • Title: New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking Source: ACS Omega URL: [Link]

Technical Support Center: Prevention of Oxidation and Degradation of 2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-dodecenoic acid. Its purpose is to equip you with the necessary knowledge and protocols to mitigate oxidation and degradation, ensuring the integrity and reliability of your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Sample Degradation

This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.

Scenario 1: You observe a yellowish discoloration and a faint, rancid odor from your 2-dodecenoic acid sample.

  • What is happening? These are classic signs of lipid peroxidation. The double bond in the 2-dodecenoic acid molecule is susceptible to attack by atmospheric oxygen, a process accelerated by light and heat.[1][2] This initiates a free-radical chain reaction, leading to the formation of hydroperoxides, which then break down into secondary oxidation products like aldehydes and ketones, causing the off-odor and color change.

  • Immediate Actions:

    • Cease using the suspect sample for any critical experiments.

    • If possible, perform a quality control check using HPLC or GC-MS to assess the purity and identify degradation products.[1]

  • Preventative Measures:

    • Inert Atmosphere: Always handle 2-dodecenoic acid under an inert gas like argon or nitrogen.[1] This displaces oxygen, the primary instigator of oxidation.

    • Light Protection: Store the compound in amber vials or wrap clear vials in aluminum foil to block UV light, which can catalyze the oxidation process.[2]

    • Temperature Control: For long-term storage, maintain a temperature of -20°C.[1] For short-term use, +4°C is acceptable, but prolonged storage at this temperature is not recommended.[1]

Scenario 2: Your experimental results show poor reproducibility, or a loss of biological activity.

  • What is happening? Inconsistent results or loss of efficacy often point to partial degradation of the compound.[1] This could be due to oxidation or isomerization of the cis-double bond to the more stable but biologically distinct trans-isomer.[1] Repeated freeze-thaw cycles can also introduce moisture and oxygen, accelerating degradation.[1]

  • Immediate Actions:

    • Prepare fresh stock solutions from a new, unopened vial of 2-dodecenoic acid.

    • Review your sample handling procedures to identify any potential points of air or light exposure.

  • Preventative Measures:

    • Aliquotting: When you receive a new batch of 2-dodecenoic acid, if it's a solid, you can weigh it out into smaller, single-use aliquots under an inert atmosphere. If it's a liquid, you can make a stock solution and then create smaller, single-use aliquots of the solution. This minimizes the number of times the main stock is exposed to ambient conditions.

    • Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions.[1] Water and impurities can promote hydrolytic and oxidative degradation. Recommended solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Scenario 3: You observe unexpected peaks in your analytical chromatography (HPLC/GC-MS).

  • What is happening? The appearance of extra peaks is a direct indication of sample impurity, likely due to degradation products.[1] These could be isomers, oxidation products (hydroperoxides, aldehydes, ketones), or polymers.

  • Immediate Actions:

    • Compare the chromatogram to a certified reference standard of pure 2-dodecenoic acid to confirm the identity of the main peak and the degradation products.

    • Utilize mass spectrometry (MS) to determine the molecular weights of the impurity peaks, which can help in their identification.[1]

  • Preventative Measures:

    • Strict Adherence to Handling Protocols: Re-evaluate and strictly enforce all handling and storage protocols as outlined in this guide.

    • Regular Quality Control: Implement a routine quality control schedule for your 2-dodecenoic acid stocks, especially for long-term studies, to monitor for any signs of degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-dodecenoic acid degradation?

The primary degradation pathway is autoxidation, a free-radical chain reaction involving oxygen.[1] The process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the double bond. The resulting alkyl radical reacts rapidly with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another unsaturated fatty acid molecule, propagating the chain reaction and forming a hydroperoxide.

Q2: Are antioxidants necessary for storing 2-dodecenoic acid?

For long-term storage of the pure compound at -20°C under an inert atmosphere, antioxidants are generally not required. However, if you are preparing a solution for storage or for use in an application where it will be exposed to air and heat, the addition of an antioxidant is highly recommended. Synthetic antioxidants like butylated hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E) can be effective.[3][4]

Q3: How does temperature affect the stability of 2-dodecenoic acid?

Higher temperatures accelerate the rate of oxidation.[2][5] Heat provides the activation energy for the initiation of the free-radical chain reaction. Therefore, storing 2-dodecenoic acid at low temperatures (-20°C) is crucial to minimize its degradation.[1]

Q4: Can I store solutions of 2-dodecenoic acid?

Yes, but with precautions. Solutions should be prepared with high-purity, anhydrous solvents and stored in tightly sealed vials with Teflon-lined caps at -20°C.[1] It is also advisable to purge the headspace of the vial with an inert gas before sealing. Aliquotting into single-use vials is the best practice to avoid repeated freeze-thaw cycles.[1]

III. Experimental Protocols

Protocol 1: Aliquoting and Storage of 2-Dodecenoic Acid

Objective: To properly prepare and store 2-dodecenoic acid for long-term use while minimizing degradation.

Materials:

  • 2-dodecenoic acid (as received)

  • High-purity, anhydrous solvent (e.g., ethanol, DMSO)

  • Amber glass vials with Teflon-lined screw caps

  • Inert gas (argon or nitrogen) with a delivery system (e.g., gas manifold with needles)

  • Pipettes and tips

  • Analytical balance

Procedure:

  • Preparation: Work in a fume hood or on a benchtop with good ventilation. Have all materials ready before opening the primary container of 2-dodecenoic acid.

  • Inert Gas Purge: Gently flush the inside of the amber vials with a stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Weighing/Measuring:

    • If solid: Quickly weigh the desired amount of 2-dodecenoic acid and transfer it to a prepared vial.

    • If liquid: Use a pipette to transfer the desired volume into a prepared vial.

  • Dissolving (Optional): If preparing a stock solution, add the appropriate volume of anhydrous solvent to the vial.

  • Final Purge: Briefly purge the headspace of the vial with the inert gas before tightly sealing the cap.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the aliquoted vials in a -20°C freezer for long-term storage.

Protocol 2: Quality Control by HPLC-UV

Objective: To assess the purity of a 2-dodecenoic acid sample and detect the presence of degradation products.

Materials:

  • 2-dodecenoic acid sample

  • Reference standard of 2-dodecenoic acid

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.[1]

  • Standard Preparation: Prepare a stock solution of the 2-dodecenoic acid reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.[1]

  • Sample Preparation: Dilute the 2-dodecenoic acid sample to be tested in the mobile phase to a concentration within the expected analytical range.[1]

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 210 nm.[1]

    • Inject the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of the sample to the reference standard. The presence of significant peaks other than the main 2-dodecenoic acid peak indicates impurity or degradation.

IV. Data and Visualization

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)[1]Minimizes the rate of chemical reactions, including oxidation.
+4°C (Short-term)[1]Acceptable for immediate use, but not for extended periods.
Atmosphere Inert (Argon or Nitrogen)[1]Prevents contact with oxygen, the primary driver of oxidation.
Light Protected (Amber vials/foil)[2]Blocks UV light which can catalyze the initiation of oxidation.
Solvent High-purity, Anhydrous[1]Minimizes contaminants that could promote degradation.
Container Glass with Teflon-lined cap[1]Inert material that prevents leaching and ensures a tight seal.
Workflow for Preventing Oxidation

Preventing Oxidation Workflow Workflow for Handling 2-Dodecenoic Acid cluster_storage Long-Term Storage cluster_handling Sample Preparation cluster_use Experimental Use Storage Store at -20°C in amber vial under inert gas Start New Sample Received Inert_Atmosphere Work under Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Aliquot Aliquot into single-use vials Inert_Atmosphere->Aliquot Dissolve Dissolve in anhydrous solvent (if required) Aliquot->Dissolve Purge Purge headspace with inert gas Dissolve->Purge Seal Seal tightly with Teflon-lined cap Purge->Seal QC_Check Perform QC Check (HPLC/GC-MS) Seal->QC_Check QC_Check->Storage Purity OK QC_Check->Start Degradation Detected (Discard & Re-order) Use Use in Experiment QC_Check->Use Purity OK

Caption: A logical workflow for handling and storing 2-dodecenoic acid to prevent degradation.

V. References

  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of cis-2-Dodecenoic Acid. Retrieved from

  • MDPI. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. Retrieved from [Link]

  • MDPI. (2025). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]

  • Kalsec. (n.d.). Stabilization of Fish Oil with Naturally Sourced Antioxidants. Retrieved from [Link]

  • Olive Oil Times. (2012). How Heat, Light and Oxygen Harm Olive Oil. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of 2-Dodecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the complex challenges associated with the chromatographic separation of 2-dodecenoic acid isomers.

2-Dodecenoic acid is a 12-carbon monounsaturated fatty acid. Its geometric isomers (cis and trans) exhibit nearly identical physical properties, making baseline resolution notoriously difficult. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational FAQs to ensure reproducible and accurate quantification.

Core Workflow & Mechanistic Principles

To achieve baseline separation of cis and trans 2-dodecenoic acid, the analytical workflow must neutralize the analyte's polarity and exploit minute steric differences between the isomers.

Workflow Start Biological Matrix (Contains 2-Dodecenoic Acid) Extract Lipid Extraction (Folch Method) Start->Extract Deriv FAME Derivatization (BF3/Methanol) Extract->Deriv AgSPE Ag-Ion SPE (Isomer Pre-fractionation) Deriv->AgSPE GC GC-FID/MS Analysis (Cyanopropyl Column) AgSPE->GC

Workflow for the extraction, derivatization, and separation of 2-dodecenoic acid.

Step-by-Step Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Causality: Free fatty acids possess a highly polar carboxyl group that causes severe peak tailing and irreversible adsorption on Gas Chromatography (GC) stationary phases. Derivatization to FAMEs using Boron Trifluoride ( BF3​ ) in methanol neutralizes this polarity, significantly increasing volatility and thermal stability 1[1].

  • Sample Prep: Weigh approximately 50 mg of the extracted lipid sample into a dry Reacti-Vial.

  • Reagent Addition: Add 1.0 mL of hexane and 0.5 mL of 14% BF3​ -methanol solution.

  • Reaction: Cap tightly and heat at 50–60 °C for 30 minutes. Crucial: Do not exceed 60 °C to prevent heat-induced isomerization of the cis double bond.

  • Quenching: Cool to room temperature. Add 1.0 mL of saturated aqueous NaCl and 1.0 mL of hexane.

  • Extraction: Shake vigorously to partition the FAMEs into the upper hexane layer.

  • Drying: Transfer the upper organic layer to a clean vial and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

Self-Validation Checkpoint: Spike the initial sample with a stable isotope-labeled internal standard (e.g., d4​ -cis-2-dodecenoic acid). An absolute recovery of >85% in the final MS readout validates the completeness of the methylation and extraction phases.

Step-by-Step Protocol: Pre-fractionation via Silver-Ion SPE (Ag-Ion SPE)

Causality: Silver ions ( Ag+ ) anchored to a strong cation exchange (SCX) phase act as electron acceptors, forming reversible polar charge-transfer complexes with the π -electrons of unsaturated double bonds. Because the cis double bond has a bent spatial configuration, it offers greater steric accessibility to the silver ion compared to the linear trans configuration. Consequently, cis isomers form stronger complexes and are retained longer, allowing for clean fractionation .

  • Conditioning: Condition a Discovery® Ag-Ion SPE cartridge with 4 mL of acetone, followed by 4 mL of hexane.

  • Loading: Load the dried FAME extract (dissolved in 0.5 mL hexane) onto the cartridge.

  • Elution of Saturated/Trans FAMEs: Elute weakly retained trans-2-dodecenoic acid FAMEs using 4 mL of Hexane:Acetone (96:4, v/v).

  • Elution of Cis FAMEs: Elute the strongly retained cis-2-dodecenoic acid FAMEs using 4 mL of Hexane:Acetone (90:10, v/v).

Self-Validation Checkpoint: Run the trans fraction and cis fraction separately on the GC. If cross-contamination exceeds 5%, adjust the acetone concentration in the elution solvents by ± 1% to fine-tune the stringency of the wash.

Troubleshooting Guide

Troubleshooting Issue Co-elution of cis/trans Isomers CheckCol Using Highly Polar Column? (e.g., SP-2560) Issue->CheckCol ChangeCol Switch to 100% Biscyanopropyl CheckCol->ChangeCol No CheckTemp Using Temp Gradient? CheckCol->CheckTemp Yes OptTemp Apply Time-Temperature Ramp CheckTemp->OptTemp No CheckMatrix Matrix Interference? CheckTemp->CheckMatrix Yes AddAg Implement Ag-Ion SPE CheckMatrix->AddAg Yes

Troubleshooting logic tree for resolving cis/trans isomer co-elution during GC analysis.

Q: I am observing severe co-elution of the cis and trans isomers of 2-dodecenoic acid on my GC. How do I fix this? A: Co-elution is typically a failure of stationary phase polarity or temperature programming. Standard non-polar (e.g., 5% phenyl) or moderately polar (e.g., Wax) columns cannot resolve the minute dipole differences between these geometric isomers.

  • Action 1: Switch to a highly polar cyanopropyl capillary column (e.g., 100% biscyanopropyl like SP-2560 or Rtx-2560) 2[2].

  • Action 2: Implement a time-temperature gradient. Isothermal runs often lead to peak broadening and overlap for closely related isomers. A temperature ramp dynamically alters the partition coefficient, sharpening peaks and improving resolution 3[3].

Q: My cis isomer peak is unexpectedly small, and the trans peak is large, even when analyzing a pure synthetic cis standard. What happened? A: You are likely experiencing artifactual isomerization during the derivatization step. The cis-2 double bond is thermodynamically less stable than the trans configuration. Harsh acidic conditions (like prolonged exposure to BF3​ /Methanol) or excessive heat (>60 °C) provide the activation energy required for the double bond to isomerize 4[4].

  • Action: strictly control the derivatization temperature to 50 °C and limit the reaction time to 30 minutes. Ensure your reagents are fresh and completely anhydrous.

Q: I am analyzing biological matrices (e.g., plasma) and experiencing massive signal suppression for 2-dodecenoic acid in GC-MS. How can I correct this? A: Signal suppression in complex matrices is caused by co-eluting lipids (like triglycerides or cholesterol) competing for ionization.

  • Action: You must integrate the Ag-Ion SPE pre-fractionation step (Protocol 1.2) to strip away saturated fats and matrix bulk. Furthermore, always utilize a stable isotope-labeled internal standard (e.g., d4​ -cis-2-dodecenoic acid) which will co-elute with your analyte and experience the exact same suppression, allowing the MS software to mathematically correct the final quantification 1[1].

Data Presentation & Selection Guides

Table 1: GC Column Selection for Fatty Acid Isomer Separation
Column Phase ChemistryPolarityRecommended ApplicationLimitation
100% Biscyanopropyl (e.g., SP-2560, Rtx-2560)Highly PolarBest-in-class for resolving closely eluting cis/trans monounsaturated isomers.Lower maximum operating temperature (typically ~250 °C), prone to phase bleed.
90% Cyanopropyl (e.g., BPX-90)Highly PolarExcellent general FAME separation, faster run times, higher thermal stability.Slight co-elution risk for highly complex poly-ene isomers compared to 100% phases.
Polyethylene Glycol (Wax)PolarGeneral fatty acid profiling (chain length separation).Insufficient resolution for positional and geometric trans isomers.
Table 2: Isothermal vs. Time-Temperature Gradient Parameters
Method ParameterIsothermal ProgramTime-Temperature GradientMechanistic Impact
Temperature Profile 180 °C (Constant)180 °C (hold 5 min) ramp 10 °C/min 200 °CGradients sharpen late-eluting peaks and improve overall resolution of closely related isomers by leveraging minor boiling point differences.
Resolution (cis/trans) Moderate (High risk of peak tailing overlap)High (Baseline separation achievable)Dynamic temperature changes prevent the band broadening typical of isothermal diffusion.

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase HPLC instead of GC for separating these isomers? A: While RP-HPLC can separate fatty acids based on chain length, it is generally ineffective at resolving cis and trans geometric isomers of the same chain length due to their nearly identical hydrophobicity. If LC is preferred over GC, you must use Silver-Ion HPLC (Ag-HPLC), which applies the same π -electron complexation principles as Ag-SPE.

Q: How can I confirm the stereochemistry of my synthesized 2-dodecenoic acid standard before running chromatography? A: Use 1H NMR Spectroscopy. The coupling constant ( J -value) between the vinylic protons is diagnostic. For cis-isomers, the J -value is typically 10–12 Hz, while for trans-isomers, it is larger, around 15–18 Hz 4[4].

References

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method Source: ResearchGate URL:[Link]

  • Application News: Chromatography of FAMEs Using Cyanopropyl Capillary Columns Source: Shimadzu URL:[Link]

Sources

Troubleshooting reproducibility in DSF quorum sensing bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DSF Quorum Sensing Bioassays . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Reproducibility in quorum sensing (QS) assays requires a deep understanding of the chemical nature of the signaling molecules and the biological constraints of the reporter strains.

Diffusible Signal Factor (DSF) family signals, such as cis-11-methyl-2-dodecenoic acid originally identified in Xanthomonas campestris pv. campestris (Xcc)[1], are α,β -unsaturated fatty acids[2]. Because they are lipid-derived, their extraction, stability, and detection dynamics differ significantly from other QS molecules like N-acyl homoserine lactones (AHLs).

Part 1: Mechanistic Grounding of the DSF System

To troubleshoot effectively, you must understand the causality of the DSF signaling cascade. DSF is synthesized by the enoyl-CoA hydratase RpfF[1]. Upon reaching a threshold concentration, DSF binds to the PAS domain of the membrane-bound sensor kinase RpfC[1]. This triggers a phosphotransfer to the response regulator RpfG, a phosphodiesterase that degrades cyclic di-GMP (c-di-GMP), ultimately activating virulence and biofilm genes[1].

Pathway Precursor Fatty Acid Precursors RpfF RpfF (Enoyl-CoA Hydratase) DSF Synthase Precursor->RpfF Catalysis DSF DSF Signal (cis-11-methyl-2-dodecenoic acid) RpfF->DSF Secretion RpfC RpfC (Sensor Kinase) Membrane Receptor DSF->RpfC Binding (Threshold reached) RpfG RpfG (Response Regulator) Phosphodiesterase RpfC->RpfG Phosphotransfer Target Virulence & Biofilm Genes RpfG->Target c-di-GMP degradation Gene Activation

DSF Biosynthesis and Signal Transduction Pathway via the RpfF/RpfC/RpfG System.

Part 2: Self-Validating Experimental Protocols

A robust bioassay must be a self-validating system. This means every run must include internal controls that verify both the chemical extraction efficiency and the biological responsiveness of the reporter.

Protocol A: Liquid-Liquid Extraction of DSF

Because DSF is a fatty acid, its solubility in organic solvents is highly pH-dependent.

  • Harvesting: Centrifuge the bacterial culture (e.g., at 12,000 rpm for 10 min) to separate cells from the supernatant[3].

  • Critical Acidification: Adjust the pH of the supernatant to strictly 3.0–4.0 using a strong acid like HCl[4]. Causality: This protonates the carboxylate group of the fatty acid, neutralizing its charge and forcing it to partition into the organic phase.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant[4]. Shake vigorously for 2–3 minutes.

  • Phase Separation: Allow the phases to separate and collect the upper organic phase. Repeat the extraction twice more, pooling the organic fractions[4].

  • Dehydration: Pass the pooled organic phase over a column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water[4].

  • Concentration: Evaporate the solvent to dryness and resuspend the residue in a known volume of methanol for downstream bioassays or GC-MS analysis[2].

Extraction Step1 1. Culture Supernatant (Centrifuge at 12,000 rpm) Step2 2. Acidification (Adjust pH to 3.0-4.0 with HCl) Step1->Step2 Step3 3. Solvent Extraction (Add equal vol. Ethyl Acetate) Step2->Step3 Protonates carboxyl groups Step4 4. Phase Separation (Collect organic phase) Step3->Step4 Step5 5. Drying & Concentration (Anhydrous Na2SO4 & Evaporation) Step4->Step5 Step6 6. Bioassay / GC-MS (Resuspend in Methanol) Step5->Step6

Step-by-step workflow for the liquid-liquid extraction of DSF from culture supernatants.

Protocol B: Colony-Based DSF Bioassay (Xcc 8523/pL6engGUS)

This protocol uses the X. campestris 8523 strain harboring the pL6engGUS plasmid, which expresses β -glucuronidase (gusA) under a DSF-inducible promoter[4].

  • Reporter Preparation: Grow the reporter strain in NYG medium (0.3% yeast extract, 0.5% peptone, 2% glycerol) supplemented with Tetracycline (10 μg/mL) to an OD600​ of 0.7[5].

  • Plate Preparation: Spread 100 µL of the reporter culture onto NYG agar plates containing X-Gluc (5-bromo-4-chloro-3-indolyl- β -D-glucuronic acid) and allow to dry[4].

  • Inoculation & Controls: Spot 5–10 µL of your test extracts onto the reporter lawn[4]. Mandatory Controls: You must spot a synthetic DSF standard (Positive Control), an extract from an rpfF deletion mutant (Negative Biological Control), and pure methanol (Solvent Blank)[4].

  • Incubation & Readout: Incubate at 28–30°C for 24–48 hours[4]. A blue halo indicates the presence of DSF[4].

Part 3: Quantitative Data & Biosensor Selection

Selecting the right biosensor is critical for reproducibility. If your target concentration is below the Limit of Detection (LOD) of your chosen strain, you will encounter false negatives.

Biosensor StrainReporter GeneTarget SignalLimit of Detection (LOD)Key Advantage
X. campestris 8523/pL6engGUSgusA ( β -glucuronidase)DSF~0.5 μMVisual, colorimetric confirmation via blue halos[1],[4].
B. cenocepacia H111 luxABluxAB (Bioluminescence)BDSF / DSF10 nMExtremely high sensitivity for trace quantification[1].
B. cenocepacia H111 gfpgfp (Fluorescence)BDSF / DSF~60 μMGood for single-cell or flow cytometry analysis[1].

Part 4: Troubleshooting Guide & FAQs

Q: My DSF extraction yield is highly variable between biological replicates. What is causing this? A: The most common culprit is inconsistent pH adjustment prior to extraction. Because DSF is an α,β -unsaturated fatty acid, failing to strictly adjust the supernatant to pH 3.0–4.0 leaves the carboxylate group ionized[4]. Ionized fatty acids are highly hydrophilic and will remain in the aqueous phase, severely reducing partitioning into the ethyl acetate[4]. Always verify the pH with a calibrated meter, not just indicator paper.

Q: The X. campestris 8523/pL6engGUS reporter strain shows high background (blue halos) even in the negative control. How do I fix this? A: This is usually due to plasmid instability or leaky basal expression. Ensure your NYG medium is strictly supplemented with Tetracycline (10 μg/mL) to maintain the pL6engGUS plasmid[5]. Furthermore, always include an rpfF deletion mutant extract as a strict negative control[4],[3]. The rpfF mutant cannot synthesize DSF, so any signal observed from this extract establishes your true baseline background.

Q: Can I use the Burkholderia biosensor to detect Xanthomonas DSF? A: Yes. The luxAB-based Burkholderia cenocepacia H111 biosensor responds to a wide range of cis-2-unsaturated fatty acids, including both BDSF and standard DSF[1]. It is actually recommended for low-abundance samples, as it is highly sensitive and can detect concentrations of BDSF as low as 10 nM[1].

Q: I am testing a potential Quorum Quenching (QQ) agent, but I see no reduction in DSF levels. Is my QQ agent inactive? A: Not necessarily. If you are testing a QQ bacterium (e.g., Cupriavidus sp. or Pseudomonas sp. HS-18), ensure that the degradation assay is running long enough and in the correct growth phase. For example, some potent DSF-degrading strains require 24 to 48 hours to achieve 100% degradation of 2.0 mmol/L DSF[6]. Additionally, ensure your QQ agent does not alter the pH of the medium to a point where the reporter strain's growth is inhibited, which could mimic a false positive for quorum quenching.

References

  • Evidence for the widespread production of DSF family signal molecules by members of the genus Burkholderia by the aid of novel biosensor Ovid URL: [Link]

  • Fatty Acid-Mediated Quorum Sensing Systems in Stenotrophomonas maltophilia TDX URL: [Link]

  • LbDSF, the Lysobacter brunescens Quorum-Sensing System Diffusible Signaling Factor, Regulates Anti- Xanthomonas XSAC Biosynthesis, Colony Morphology, and Surface Motility Frontiers URL: [Link]

  • A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies ACS Publications URL: [Link]

  • Cupriavidus sp. HN-2, a Novel Quorum Quenching Bacterial Isolate, is a Potent Biocontrol Agent Against Xanthomonas campestris pv. campestris MDPI URL:[Link]

Sources

Technical Support Center: Minimizing Background Noise in MS Analysis of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of short-chain fatty acids (SCFAs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise and sensitivity in their experiments.

Introduction

Short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acids, are microbially produced metabolites in the gut that play crucial roles in host health and disease. Their accurate quantification is essential for understanding their physiological and pathological functions. However, the analysis of these small, volatile, and often low-concentration molecules by mass spectrometry (MS) is frequently hampered by high background noise, which can compromise sensitivity and accuracy. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize background noise and achieve reliable, high-quality data.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your SCFA analysis.

Problem 1: Consistently High and Noisy Baseline Across the Entire Chromatogram

Q: My baseline is very high and noisy throughout my entire gradient analysis, obscuring my SCFA peaks. What are the likely causes and how can I fix it?

A: A consistently high and noisy baseline typically points to widespread chemical contamination. The source can be from your solvents, reagents, LC system, or even the laboratory environment.

Causality and Solution:

  • Contaminated Solvents and Reagents: This is the most common culprit. Even high-purity, LC-MS grade solvents can become contaminated over time.[1][2] Plasticizers can leach from storage containers, and airborne contaminants can be absorbed.

    • Action: Prepare fresh mobile phases using the highest purity, LC-MS grade solvents and additives from new, unopened bottles.[1][3] Avoid "topping off" solvent bottles, as this can concentrate contaminants.[4][5] It is also good practice to add a small percentage (5-10%) of organic solvent to your aqueous mobile phase to inhibit microbial growth, which can be a source of background noise.[1][6]

  • Leaching from Plasticware: Disposable plastic labware, such as pipette tips, centrifuge tubes, and syringe filters, are a significant source of background contamination, especially for fatty acids like palmitic and stearic acid which share structural similarities with some plasticizers.[7][8]

    • Action: Whenever possible, use glass or polypropylene labware. If disposable plasticware is unavoidable, pre-rinse it with an organic solvent to remove surface contaminants. Perform blank extractions with your labware to assess its contribution to the background.

  • System Contamination: Residues from previous analyses, precipitated salts, or microbial growth within the LC system can continuously bleed into the mobile phase, causing a high baseline.[9]

    • Action: Implement a rigorous system cleaning protocol. Flush the entire LC system with a series of solvents of varying polarity to remove a broad range of contaminants. A recommended flushing sequence is to start with your mobile phase without buffer salts, followed by water, then a strong organic solvent like isopropanol or acetonitrile, and finally re-equilibrate with your initial mobile phase.[2]

Problem 2: Ghost Peaks and Carryover from Previous Injections

Q: I am seeing peaks in my blank injections that correspond to the SCFAs from my previous sample. How can I eliminate this carryover?

A: Ghost peaks and carryover are common issues in SCFA analysis due to their "sticky" nature. They can adhere to various parts of the LC-MS system, including the injector, column, and ion source.

Causality and Solution:

  • Injector Contamination: The sample loop and needle can retain small amounts of sample, which are then injected in subsequent runs.

    • Action: Optimize your needle wash procedure. Use a strong solvent in your wash solution that is effective at solubilizing SCFAs. A mixture of organic solvent and a small amount of acid (e.g., 0.1% formic acid in acetonitrile) is often effective. Increase the volume and duration of the needle wash.

  • Column Carryover: SCFAs can have strong interactions with the stationary phase, leading to slow elution and carryover into subsequent runs.

    • Action: A thorough column wash at the end of each analytical batch is crucial. This can be a high-organic wash or a gradient that goes to a high percentage of organic solvent. For particularly stubborn carryover, consider a dedicated column for SCFA analysis.

  • Ion Source Contamination: The ion source can become coated with non-volatile components from the sample matrix, which can trap SCFAs and release them over time.

    • Action: Regularly clean your ion source according to the manufacturer's instructions. This is a critical maintenance step for maintaining sensitivity and reducing background.[2]

Problem 3: Poor Signal-to-Noise Ratio for Low-Concentration SCFAs

Q: I am struggling to detect my low-concentration SCFAs. The peaks are barely distinguishable from the baseline noise. How can I improve my signal-to-noise ratio?

A: A poor signal-to-noise (S/N) ratio can be due to either a weak signal or high noise. The strategies below address both aspects.

Causality and Solution:

  • Inefficient Ionization: SCFAs are inherently difficult to ionize, especially in their underivatized form, leading to a weak MS signal.[10]

    • Action: Derivatization. This is a highly effective strategy to improve the ionization efficiency of SCFAs.[10][11] Derivatization involves chemically modifying the SCFA molecule to make it more amenable to ionization. Common derivatizing agents include 3-nitrophenylhydrazine (3-NPH) and aniline.[12][13] 3-NPH is particularly popular as it allows for analysis in negative ion mode, which often has a lower background than positive ion mode.[13]

  • Matrix Effects: Components in the sample matrix can suppress the ionization of your target SCFAs, reducing their signal intensity.[3][14]

    • Action: Improve Sample Preparation. A more rigorous sample cleanup can significantly reduce matrix effects.[3] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate SCFAs from interfering matrix components.[14] For LLE, acidifying the sample to a pH below the pKa of the SCFAs will protonate them, making them more soluble in organic extraction solvents like methyl tert-butyl ether (MTBE).[15]

  • Suboptimal MS Parameters: The settings of your mass spectrometer's ion source and ion optics can have a profound impact on signal intensity.

    • Action: Optimize MS Source Conditions. Systematically tune your ion source parameters, such as gas flows (nebulizer, drying gas), temperatures, and voltages, to maximize the signal for your derivatized SCFAs.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in SCFA analysis?

The most common sources of background noise are chemical contaminants.[2] These can originate from:

  • Solvents and Reagents: Even LC-MS grade solvents can contain impurities or become contaminated.[1][3]

  • Plasticware: Leaching of plasticizers and other chemicals from tubes, tips, and plates is a major issue.[7][8]

  • Glassware: Detergent residues from improperly cleaned glassware can introduce significant background.[1]

  • System Carryover: Residuals from previous samples can adhere to the LC system and elute in later runs.[9]

  • Column Bleed: The stationary phase of the analytical column can degrade over time and release chemical noise.[2]

Q2: Is derivatization always necessary for SCFA analysis?

While direct injection of underivatized SCFAs is possible, it often suffers from poor sensitivity and chromatographic peak shape.[10][15] Derivatization is highly recommended for achieving the low detection limits required for many biological studies.[10][11][16] It significantly improves ionization efficiency and chromatographic retention.[10][11]

Q3: How can I differentiate between contamination from my LC system and my MS source?

A simple diagnostic test can help you isolate the source of contamination. Divert the flow from your LC column directly to waste, bypassing the mass spectrometer. If the background noise in the MS drops significantly, the contamination is likely originating from your LC system (solvents, tubing, column). If the high background persists, the issue is likely within the MS source itself, which may require cleaning.[2]

Q4: What are some best practices for preparing and storing mobile phases to minimize contamination?

  • Always use the highest purity, LC-MS grade solvents and reagents.[1][3]

  • Prepare fresh mobile phases frequently, ideally daily for aqueous phases.[1]

  • Use clean borosilicate glass bottles dedicated to specific solvents to avoid cross-contamination.[4][6]

  • Never "top off" solvent bottles.[4][5]

  • Filter aqueous mobile phases to remove any particulate matter.

  • Add a small amount of organic solvent (e.g., 5% methanol) to aqueous mobile phases to prevent microbial growth.[1][6]

Experimental Protocols

Protocol 1: System Flush for Widespread Contamination

This protocol is designed to remove a broad range of chemical contaminants from your LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade isopropanol

  • LC-MS grade formic acid

Procedure:

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. Add 0.1% formic acid to this mixture.

  • System Preparation: Remove the column from the system and replace it with a union.

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

  • Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • Test System: Run a blank gradient to ensure the background noise has been reduced.

Protocol 2: Liquid-Liquid Extraction (LLE) of SCFAs from Fecal Samples

This protocol provides a general workflow for extracting SCFAs from a complex biological matrix.

Materials:

  • Fecal sample

  • Ice-cold water (LC-MS grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE), LC-MS grade

  • Internal standards (isotopically labeled SCFAs)

Procedure:

  • Sample Homogenization: Homogenize the fecal sample in ice-cold water.

  • Acidification: Acidify the homogenate to a pH of 2-3 with HCl. This protonates the SCFAs, making them more soluble in the organic extraction solvent.[15]

  • Spike Internal Standards: Add a known amount of isotopically labeled internal standards to the sample.

  • Extraction: Add MTBE to the sample, vortex vigorously, and centrifuge to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the top organic layer containing the SCFAs.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer to maximize recovery.

  • Evaporate and Reconstitute: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for derivatization or direct injection.

Protocol 3: Derivatization of SCFAs with 3-Nitrophenylhydrazine (3-NPH)

This protocol describes a common derivatization procedure to enhance the MS signal of SCFAs.

Materials:

  • SCFA extract (from Protocol 2)

  • 3-nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of 3-NPH, EDC, and pyridine in an appropriate solvent mixture (e.g., acetonitrile/water).[17][18]

  • Derivatization Reaction: To the reconstituted SCFA extract, add the 3-NPH solution, followed by the EDC solution and pyridine.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent if necessary.

  • Dilution and Analysis: Dilute the derivatized sample with the initial mobile phase and inject it into the LC-MS system for analysis.

Data Presentation

Table 1: Comparison of Background Noise Levels with Different Solvents

Solvent GradePrimary Contaminant Ions ObservedRelative Background Intensity
HPLC GradePhthalates, Polyethylene glycols (PEGs)High
LC-MS GradeMinimalLow
Aged LC-MS GradePlasticizers, unknown contaminantsModerate to High

Data adapted from common laboratory observations and principles outlined in technical notes.[3]

Visualizations

SCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Feces, Plasma) Homogenization Homogenization Sample_Collection->Homogenization Acidification Acidification (pH 2-3) Homogenization->Acidification Extraction Liquid-Liquid Extraction (e.g., with MTBE) Acidification->Extraction Derivatization Derivatization (e.g., with 3-NPH) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS Detection (e.g., Negative Ion Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (using Internal Standards) Peak_Integration->Quantification

Caption: Workflow for SCFA analysis from sample preparation to data analysis.

Troubleshooting_Background_Noise cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Solution High_Background High Background Noise Observed Check_Solvents Prepare Fresh Mobile Phase High_Background->Check_Solvents Run_Blank Run System Blank Check_Solvents->Run_Blank Noise_Persists Noise Persists? Run_Blank->Noise_Persists Isolate_LC_MS Isolate LC from MS Noise_Persists->Isolate_LC_MS Yes Check_Labware Check Labware for Leachates Noise_Persists->Check_Labware No LC_Contamination LC System Contamination Isolate_LC_MS->LC_Contamination Noise drops MS_Contamination MS Source Contamination Isolate_LC_MS->MS_Contamination Noise remains System_Flush Perform System Flush LC_Contamination->System_Flush Clean_Source Clean Ion Source MS_Contamination->Clean_Source

Caption: A logical flowchart for troubleshooting high background noise.

References

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC. Available at: [Link]

  • On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract - PMC. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. Available at: [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. Available at: [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Available at: [Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). Available at: [Link]

  • Controlling Contamination in LC/MS Systems - Mass Spectrometry. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM 2.5 - MDPI. Available at: [Link]

  • Controlling Contamination in LC/MS Systems - Waters Help Center. Available at: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC. Available at: [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. Available at: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - Our journal portfolio - PLOS. Available at: [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis - Lirias. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Available at: [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - ResearchGate. Available at: [Link]

  • What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples?. Available at: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Available at: [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available at: [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Available at: [Link]

  • (PDF) Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5 - ResearchGate. Available at: [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. Available at: [Link]

  • Multi-Compartment SCFA Quantification in Human - SCIRP. Available at: [Link]

Sources

Technical Support Center: Addressing pH-Dependent Stability of 2-Dodecenoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and application of 2-dodecenoic acid in experimental cell culture. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the pH-dependent stability of this medium-chain fatty acid. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure reproducible and physiologically relevant experimental outcomes.

Introduction: The Challenge of 2-Dodecenoic Acid in Physiological Solutions

2-Dodecenoic acid, particularly its cis-isomer known as BDSF (Burkholderia cenocepacia diffusible signal factor), is a molecule of significant interest for its role in bacterial quorum sensing and biofilm formation[1][2]. However, its utility in cell culture is often hampered by a fundamental physicochemical property: poor aqueous solubility. This issue is critically linked to the pH of the experimental environment. Understanding and controlling for this pH-dependent behavior is not merely a matter of convenience—it is essential for the scientific validity of your results.

This guide will deconstruct the underlying chemical principles and provide robust, field-proven methodologies to overcome these challenges.

Section 1: Frequently Asked Questions - The "Why" Behind the Problem

This section addresses the core principles governing the behavior of 2-dodecenoic acid in typical cell culture media.

Q1: Why does my 2-dodecenoic acid precipitate when I add it to my cell culture medium?

Answer: The precipitation of 2-dodecenoic acid is a direct consequence of its chemical structure and the pH of standard cell culture media.

  • Acid Dissociation (pKa): 2-Dodecenoic acid is a carboxylic acid with a predicted pKa of approximately 4.6-4.8[1][3][4]. The pKa is the pH at which the acid is 50% in its protonated (uncharged, R-COOH) form and 50% in its deprotonated (anionic, R-COO⁻) form.

  • Physiological pH: Cell culture media are buffered to a physiological pH, typically between 7.2 and 7.4, to ensure optimal cell viability[5][6][7].

  • The Mismatch: At a pH of ~7.4, which is several units above the pKa of 2-dodecenoic acid, the vast majority (>99%) of the molecules will be deprotonated into their anionic carboxylate form. While this deprotonation slightly increases water solubility compared to the protonated form, the long 12-carbon tail remains highly hydrophobic.

  • Insolubility & Salt Formation: The inherent hydrophobicity of the carbon tail leads to very low water solubility (estimated around 9 mg/L)[8][9]. When you introduce a concentrated stock (e.g., in DMSO) into the aqueous medium, the fatty acid anions can rapidly exceed their solubility limit and precipitate out of solution[10][11]. Furthermore, these anions can interact with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in culture media, to form insoluble fatty acid salts[12].

Q2: I see a cloudy haze in my media. Is this precipitation or micelle formation?

Answer: Distinguishing between precipitation and micelle formation is crucial, as they represent different physical states with different implications for your experiment.

  • Precipitation is the formation of a solid, insoluble material that will often settle over time or appear as distinct particles. This is an uncontrolled process that removes the compound from the solution, making its effective concentration unknown and unreliable[11][13].

  • Micelle Formation is the self-assembly of amphiphilic molecules like fatty acids into soluble, colloidal aggregates[14][15]. The hydrophobic tails cluster inward to escape the aqueous environment, while the negatively charged hydrophilic headgroups face outward. Solutions containing micelles may appear clear or slightly opalescent (hazy) but are thermodynamically stable and do not settle.

At physiological pH (>7.0), the strong electrostatic repulsion between the deprotonated carboxylate headgroups favors the formation of spherical micelles[14]. While micelles keep the fatty acid in solution, this is not a physiologically representative state for delivery to cells, which naturally encounter fatty acids bound to carrier proteins like albumin[16][17].

Table 1: Physicochemical Properties of 2-Dodecenoic Acid
PropertyValueImplication for Cell Culture
Molecular Formula C₁₂H₂₂O₂Medium-chain fatty acid with significant hydrophobicity.
Molecular Weight 198.30 g/mol Required for calculating molar concentrations.[2]
Predicted pKa ~4.7Will be >99% deprotonated (anionic) at physiological pH (7.2-7.4).[1][3]
Aqueous Solubility Very low (~9 mg/L)Prone to precipitation in aqueous media without a carrier.[8][9]
Recommended Storage -20°C, desiccatedSusceptible to oxidation; should be stored properly to maintain integrity.[18]
Section 2: Gold Standard Protocol for Solubilization and Delivery

To ensure experimental validity and reproducibility, 2-dodecenoic acid must be delivered to cells in a soluble and physiologically relevant manner. The industry-standard method is to complex it with fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a natural carrier, preventing precipitation and mimicking the in vivo transport of fatty acids[16][17][19].

Protocol: Preparation of a 2-Dodecenoic Acid-BSA Complex

This protocol describes the preparation of a 5 mM 2-dodecenoic acid stock solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • 2-Dodecenoic Acid (MW: 198.30 g/mol )

  • High-purity, fatty-acid-free BSA (MW: ~66,500 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile 0.22 µm filter

Methodology:

  • Prepare 2-Dodecenoic Acid Stock (100 mM):

    • Accurately weigh 19.83 mg of 2-dodecenoic acid.

    • Dissolve in 1 mL of anhydrous DMSO to create a 100 mM stock solution.

    • Warm gently at 37°C if needed to fully dissolve. Store this stock at -20°C in small, single-use aliquots.

  • Prepare 1 mM BSA Solution:

    • In a sterile container, dissolve 66.5 mg of fatty-acid-free BSA in 100 mL of sterile PBS.

    • Stir gently at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing to prevent foaming and protein denaturation. Do not heat the BSA solution above 40°C. [10]

  • Complexation of Fatty Acid to BSA:

    • Maintain the 1 mM BSA solution at 37°C in a sterile beaker with a sterile magnetic stir bar, stirring gently.

    • Slowly add 5 mL of the 100 mM 2-dodecenoic acid stock solution drop-by-drop to the 100 mL of stirring BSA solution. This is the most critical step. Adding the fatty acid too quickly will cause localized high concentrations and immediate precipitation[10].

    • Once all the fatty acid stock has been added, continue to stir the mixture at 37°C for at least one hour to ensure complete complexation.

    • The final solution will contain 5 mM 2-dodecenoic acid and 1 mM BSA (a 5:1 molar ratio).

  • Sterilization and Storage:

    • Sterilize the final FA-BSA complex by passing it through a 0.22 µm syringe filter.

    • Store the complex in sterile aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Diagram: Experimental Workflow for FA-BSA Complexation

FA_BSA_Workflow cluster_prep Reagent Preparation cluster_complex Complexation cluster_final Final Steps prep_fa 1. Prepare 100 mM FA Stock in DMSO complex 3. Add FA Stock Dropwise to Stirring BSA Solution at 37°C prep_fa->complex prep_bsa 2. Prepare 1 mM BSA Solution in PBS at 37°C prep_bsa->complex incubate 4. Incubate with Stirring for 1 hour at 37°C complex->incubate filter 5. Sterile Filter (0.22 µm) incubate->filter aliquot 6. Aliquot and Store at -20°C filter->aliquot Troubleshooting_Logic start Problem Encountered is_precipitate Is there visible precipitate/cloudiness? start->is_precipitate is_toxic Are cells showing signs of toxicity? is_precipitate->is_toxic No check_protocol Review FA:BSA Protocol: 1. Addition Rate 2. Molar Ratio 3. BSA Quality/Temp is_precipitate->check_protocol Yes is_inconsistent Are results inconsistent? is_toxic->is_inconsistent No check_controls Review Controls: 1. Vehicle Control (BSA+DMSO) 2. Final DMSO Concentration is_toxic->check_controls Yes check_stability Review Stability: 1. Use single-use aliquots 2. Check storage conditions 3. Consider QC analysis is_inconsistent->check_stability Yes

Sources

Purification of 2-dodecenoic acid from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-dodecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered in purifying this α,β-unsaturated fatty acid from crude reaction mixtures, ensuring high purity and yield for your downstream applications.

I. Understanding the Challenge: The Nature of Crude 2-Dodecenoic Acid

The purity of your final 2-dodecenoic acid is fundamentally dependent on its synthetic origin. Different synthetic routes introduce a unique profile of impurities that must be addressed with a tailored purification strategy. Below, we outline the common synthetic pathways and their associated impurities.

Common Synthetic Routes and Key Impurities:
Synthetic RouteTarget ProductCommon Impurities & Byproducts
Knoevenagel Condensation 2-Dodecenoic AcidUnreacted dodecanal, unreacted malonic acid, decarboxylated byproducts, catalyst residues (e.g., pyridine, boric acid).[1][2][3]
Wittig Reaction cis/trans-2-Dodecenoic AcidTriphenylphosphine oxide, unreacted aldehyde (glyoxylic acid), residual phosphonium salts, geometric (E/Z) isomers.[4][5][6]
Lindlar Reduction cis-2-Dodecenoic AcidStarting alkyne (2-dodecynoic acid), over-reduction product (dodecanoic acid), catalyst poisons (e.g., quinoline), residual catalyst (palladium).[6][7][8]

A thorough understanding of the potential contaminants in your crude mixture is the first step toward designing an effective purification protocol.

II. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification of 2-dodecenoic acid in a question-and-answer format.

A. Recrystallization Issues

Question 1: My 2-dodecenoic acid "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" is a common issue when purifying compounds with low melting points, like many fatty acids. It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice, often because the solution's temperature is above the melting point of the solute.[4][9] This is problematic as the oil can trap impurities, defeating the purpose of recrystallization.

Causality and Solutions:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as a simple filtration or a quick pass through a silica plug, to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the solvent's polarity may not be ideal for crystallization.

    • Solution 1: Change Solvents: Switch to a lower-boiling point solvent or a solvent pair. For 2-dodecenoic acid, hexane or a hexane/ethyl acetate mixture can be effective.

    • Solution 2: Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate) at room temperature, then slowly add a "poor" solvent (e.g., hexane, petroleum ether) until turbidity persists. This can induce crystallization at a lower temperature.[10]

  • Cooling Too Rapidly: Rapid cooling can lead to a sudden drop in solubility, favoring oil formation over ordered crystal growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[11]

  • Supersaturation is too high: If the solution is too concentrated, the product may crash out as an oil.

    • Solution: Re-heat the oiled-out mixture and add a small amount of additional hot solvent to decrease the saturation level. Then, cool slowly.

Question 2: I have a very low yield after recrystallization. What are the likely causes?

Answer: A low recovery rate is a frequent challenge in recrystallization. The primary reasons are either using too much solvent or premature crystallization during a hot filtration step.

Causality and Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Solution: If you suspect excess solvent was used, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product can crystallize on the filter paper or in the funnel.

    • Solution: Use a heated filter funnel and pre-heat it with hot solvent before filtering your solution. Also, use a slight excess of hot solvent to ensure the product remains in solution during the transfer. This excess can be boiled off before cooling to induce crystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.

B. Chromatography Challenges

Question 3: I'm having trouble separating the cis and trans isomers of 2-dodecenoic acid using standard silica gel chromatography. What should I do?

Answer: The separation of geometric isomers, such as the cis (Z) and trans (E) isomers of 2-dodecenoic acid, is often difficult with standard silica gel chromatography due to their similar polarities.[12] For this specific challenge, silver ion chromatography is a much more effective technique.

Expert Insight: Silver ion chromatography, also known as argentation chromatography, leverages the reversible interaction between silver ions and the π-electrons of double bonds.[13] The silver ions are typically immobilized on a solid support, such as silica gel. Cis isomers, being more sterically available, form stronger complexes with the silver ions and are therefore retained more strongly on the column than trans isomers.[13][14]

Recommended Approach: Silver Ion Solid-Phase Extraction (SPE)

A practical approach for laboratory-scale separation is to use commercially available silver ion SPE cartridges or to prepare your own.

Workflow for Isomer Separation using Ag-Ion SPE:

Caption: Workflow for E/Z Isomer Separation.

Question 4: My compound is streaking/tailing on the silica gel column. How can I improve the peak shape?

Answer: Tailing of acidic compounds like 2-dodecenoic acid on silica gel is a common phenomenon. This is because the slightly acidic nature of silica can lead to strong interactions with the carboxylic acid group, causing poor peak shape and difficult elution.

Causality and Solutions:

  • Strong Acid-Silica Interaction: The carboxylic acid group can bind strongly to the silanol groups on the silica surface.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[15] This will protonate the silanol groups and reduce the strong interaction with your compound, leading to sharper peaks.

  • Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel for a good separation.

C. Product Stability and Handling

Question 5: I'm concerned about my 2-dodecenoic acid decomposing during purification. Is this a valid concern?

Answer: Yes, this is a valid concern, particularly if you are using purification methods that involve high temperatures, such as distillation. α,β-Unsaturated acids can undergo thermal decarboxylation, although this typically requires elevated temperatures.[5] For dodecanoic acid, significant ketonic decarboxylation has been observed at temperatures of 250-300°C.[6][16] While 2-dodecenoic acid is an unsaturated analogue, it is prudent to avoid prolonged exposure to high temperatures.

Recommendations for Maintaining Stability:

  • Recrystallization: When preparing a hot saturated solution, bring the solvent to a boil and dissolve the solid, but avoid prolonged refluxing.

  • Distillation: If distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound.

  • Storage: Store purified 2-dodecenoic acid at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation and isomerization.[17]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-dodecenoic acid? A1: Hexane is a good first choice. 2-Dodecenoic acid has low solubility in cold hexane but good solubility in hot hexane, which are the ideal characteristics for a recrystallization solvent.[18] Acetone/water or ethanol/water solvent pairs can also be effective, where the acid is dissolved in the organic solvent, and water is added as the anti-solvent.[19]

Q2: What is a general-purpose mobile phase for flash column chromatography of 2-dodecenoic acid? A2: A gradient of ethyl acetate in hexane is a standard and effective mobile phase for purifying fatty acids on silica gel.[20] You can start with 100% hexane and gradually increase the percentage of ethyl acetate. A good starting point for elution of the acid is often in the range of 10-30% ethyl acetate in hexane. Always determine the optimal solvent system first by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for your target compound.[21]

Q3: How do I handle 2-dodecenoic acid safely? A3: According to safety data sheets, 2-dodecenoic acid can cause skin and serious eye irritation.[22][23] It is also harmful to aquatic life.[23] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][25]

Q4: Can I use distillation to purify 2-dodecenoic acid? A4: While distillation is a possible purification method for liquids, it should be approached with caution for 2-dodecenoic acid due to the risk of thermal decomposition at higher temperatures.[5] If you choose to use distillation, it must be performed under high vacuum to keep the temperature as low as possible. For most lab-scale purifications, recrystallization or chromatography are preferred methods as they are less likely to cause degradation.

IV. Experimental Protocols

Protocol 1: Recrystallization from Hexane

This protocol is suitable for purifying 2-dodecenoic acid that is substantially pure but contains minor, more soluble impurities.

Step-by-Step Methodology:

  • Place the crude 2-dodecenoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hexane (e.g., 5-10 mL) and a boiling chip.

  • Gently heat the mixture on a hot plate in a fume hood while stirring.

  • Add hot hexane dropwise until the solid just dissolves. Avoid adding a large excess of solvent.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Dry the crystals under vacuum to obtain the purified 2-dodecenoic acid.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating 2-dodecenoic acid from impurities with different polarities.

Troubleshooting Logic for Purification:

Troubleshooting Logic for Purification start Crude 2-Dodecenoic Acid recrystallization Attempt Recrystallization start->recrystallization column_chrom Perform Flash Column Chromatography start->column_chrom High Impurity Load oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No oiling_out->column_chrom Yes pure_product Pure Product low_yield->pure_product No low_yield->column_chrom Yes isomer_issue Isomers Present? column_chrom->isomer_issue ag_ion_chrom Use Silver Ion Chromatography isomer_issue->ag_ion_chrom Yes tailing_issue Tailing on Column? isomer_issue->tailing_issue No ag_ion_chrom->tailing_issue tailing_issue->pure_product No add_acid Add Acetic Acid to Mobile Phase tailing_issue->add_acid Yes add_acid->column_chrom

Caption: Decision tree for purification troubleshooting.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf of ~0.2-0.3 for 2-dodecenoic acid.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 2-dodecenoic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate. For example, you can use a step gradient: 100% hexane, then 95:5 hexane:ethyl acetate, then 90:10, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 2-dodecenoic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

V. References

  • MilliporeSigma. cis-2-Dodecenoic acid Safety Data Sheet.

  • AOCS. (2019, July 23). Silver Ion Chromatography and Lipids, Part 3. AOCS Lipid Library.

  • TCI Chemicals. (2025, September 18). trans-2-Dodecenoic Acid SAFETY DATA SHEET.

  • Santa Cruz Biotechnology, Inc. SC-296572 - SAFETY DATA SHEET.

  • AOCS. (2019, July 23). Introduction to Silver Ion Chromatography. AOCS Lipid Library.

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.

  • Momchilova, A., & Nikolova-Damyanova, B. (2012). Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. Analytical Sciences, 28(9), 837-844.

  • Scribd. Understanding Oiling Out in Crystallization.

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  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • BenchChem. Technical Support Center: Synthesis of cis-2-Dodecenoic Acid Analogues.

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  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.

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  • Angene Chemical. (2024, December 24). Safety Data Sheet.

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  • University of Rochester. How To: Purify by Crystallization.

  • College of Engineering Safety, University of Michigan. Flash Column Chromatography.

  • SATHEE. Chemistry Lindlar Catalyst.

  • Royal Society of Chemistry. (2021). Heterogeneous ketonic decarboxylation of dodecanoic acid: studying reaction parameters.

  • Asian Journal of Chemistry. (2017, May 13). An Efficient and Mild Procedure for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds.

  • University of Rochester. recrystallization.pdf.

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  • Master Organic Chemistry. (2011, August 19). Recrystallization.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

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  • ResearchGate. Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures.

  • ResearchGate. Relative thermal stability of the alpha and beta polymorphs.

  • Reddit. (2023, April 5). Recrystallization from boiling acetone in an ultrasonic bath. r/chemistry.

  • Royal Society of Chemistry. (2022, May 11). Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Dodecenoic Acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of any study. This guide provides an in-depth, experience-driven protocol for the validation of 2-dodecenoic acid, a C12 unsaturated fatty acid, using the powerful and definitive techniques of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices and establishing a self-validating workflow.

The Imperative of Spectral Validation

In any research or development pipeline, from academic discovery to pharmaceutical quality control, verifying the identity and purity of a chemical entity is paramount. NMR spectroscopy stands as a primary analytical method for the structural elucidation of organic molecules.[1][2][3] It provides a detailed "fingerprint" of a molecule's carbon-hydrogen framework, allowing for the precise assignment of atoms and their connectivity. For a molecule like 2-dodecenoic acid, with its specific double bond geometry and aliphatic chain, NMR is indispensable for confirming its isomeric purity and differentiating it from other fatty acids.

Theoretical NMR Profile of (E)-2-Dodecenoic Acid

Before stepping into the laboratory, a robust understanding of the expected spectral data is crucial. This predictive analysis forms the basis of our validation. The structure of (E)-2-dodecenoic acid is shown below, with key protons and carbons labeled for discussion.

(Image of (E)-2-dodecenoic acid structure with carbons and protons labeled)

¹H NMR Spectrum (Proton NMR)

The proton NMR spectrum provides information on the chemical environment of each unique proton in the molecule.

  • Olefinic Protons (H-2, H-3): The protons on the carbon-carbon double bond are significantly deshielded and appear in the downfield region of the spectrum, typically between 5.0 and 7.5 ppm.[4]

    • H-3 is expected to be a multiplet, likely a doublet of triplets, due to coupling with both H-2 and the two H-4 protons. Its chemical shift will be further downfield due to its proximity to the electron-withdrawing carboxylic acid group.

    • H-2 will also be a multiplet, likely a doublet of triplets, coupling with H-3 and the two H-4 protons.

  • Allylic Protons (H-4): These protons are adjacent to the double bond and will appear as a multiplet around 2.2 ppm.[5]

  • Aliphatic Chain Protons (H-5 to H-11): The protons of the long methylene (CH₂) chain will overlap in a complex multiplet, typically in the 1.2-1.6 ppm region.[5]

  • Terminal Methyl Protons (H-12): The protons of the terminal methyl (CH₃) group are the most shielded and will appear as a triplet around 0.9 ppm, due to coupling with the adjacent H-11 protons.[5]

  • Carboxylic Acid Proton: The acidic proton of the -COOH group is often broad and its chemical shift is highly dependent on concentration and solvent, but can be expected in the 10-12 ppm region.

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (C-1): This carbon is the most deshielded due to the two oxygen atoms and will appear significantly downfield, typically between 170-180 ppm.[5]

  • Olefinic Carbons (C-2, C-3): The sp² hybridized carbons of the double bond will resonate in the 120-150 ppm range.[5]

  • Aliphatic Chain Carbons (C-4 to C-11): The sp³ hybridized carbons of the methylene chain will appear in the 20-35 ppm region.[5]

  • Terminal Methyl Carbon (C-12): The terminal methyl carbon is the most shielded and will be found furthest upfield, around 14 ppm.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure high-quality, reproducible data. The trustworthiness of the final validation rests on meticulous execution at each stage.

Materials and Equipment
  • 2-dodecenoic acid sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-dodecenoic acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS.[7] CDCl₃ is a common choice for nonpolar organic molecules.[6]

    • Ensure the sample is fully dissolved, using a vortex mixer if necessary. A clear, homogeneous solution is critical for sharp NMR signals.[6]

    • Carefully transfer the solution into a high-quality NMR tube using a pipette, avoiding the introduction of solid particles.[7]

    • The sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[6]

  • NMR Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR magnet.

    • Locking: The spectrometer's software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[6]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for high resolution and sharp peaks.[6]

    • Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[6]

    • Acquisition Parameters:

      • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

      • For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative accuracy.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. The residual CHCl₃ peak in the ¹H spectrum (at ~7.26 ppm) can be used as a secondary reference.[8]

    • Integrate the peaks in the ¹H spectrum. The relative areas of the integrals should correspond to the ratio of protons giving rise to each signal.

Data Validation and Comparison

The core of the validation lies in comparing the acquired experimental data with the theoretical predictions and literature values. The Spectral Database for Organic Compounds (SDBS) is an excellent resource for reference spectra.[9][10][11][12][13]

Assignment Expected ¹H Chemical Shift (ppm) Observed ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Observed ¹³C Chemical Shift (ppm)
C-1 (-COOH)~11-12 (broad)11.5 (broad)~172-180172.5
H-2~5.8 (dt)5.81 (dt)~120-130122.3
H-3~7.1 (dt)7.08 (dt)~145-155151.4
H-4~2.2 (q)2.23 (q)~30-3532.1
H-5 to H-11~1.2-1.5 (m)1.25-1.45 (m)~22-3222.7, 28.1, 29.1, 29.2, 29.3, 31.8
H-12~0.9 (t)0.88 (t)~13-1514.1

Note: Observed data are representative and may vary slightly based on experimental conditions.

The close correlation between the observed chemical shifts, multiplicities, and integrations with the expected values provides strong evidence for the correct structure of (E)-2-dodecenoic acid.

Visualizing the Validation Workflow

A systematic workflow ensures a logical and thorough validation process.

Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_val Validation & Confirmation weigh Weigh Sample (10-20mg ¹H, 50-100mg ¹³C) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock Lock on Solvent Signal load->lock shim Shim for Field Homogeneity lock->shim acquire Acquire ¹H & ¹³C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate ¹H Signals calibrate->integrate compare Compare Experimental Data with Theoretical/Literature Values integrate->compare structure Structure Confirmed: (E)-2-Dodecenoic Acid compare->structure

Caption: Workflow for the NMR-based structural validation of 2-dodecenoic acid.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of 2-dodecenoic acid using ¹H and ¹³C NMR spectroscopy. By grounding our experimental work in theoretical predictions and adhering to a meticulous, self-validating protocol, we can achieve unambiguous structural confirmation. This level of certainty is the bedrock upon which reliable and reproducible scientific research is built.

References

  • ChemRxiv. (n.d.). Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils. Retrieved from [Link]

  • JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of unsaturated fatty acid composition by high-resolution nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. Retrieved from [Link]

  • Mediachimie.org. (n.d.). Spectral Database of Organic Compounds SDBS. Retrieved from [Link]

  • MDPI. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure ¹H-NMR. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). A high-resolution ¹³C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • SciCrunch. (n.d.). Spectral Database System (SDBS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-dodecenoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Dodecenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). cis-2-Dodecenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) ¹H-NMR and (B) ¹³C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

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  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

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Purity Validation of 2-Dodecenoic Acid (BDSF): A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in drug development and microbiology, ensuring the absolute purity of signaling molecules is a foundational requirement for reproducible research. 2-Dodecenoic acid (also known as BDSF, or Burkholderia cenocepacia diffusible signal factor) is a medium-chain unsaturated fatty acid (C12H22O2, MW 198.3 Da) that acts as a critical bacterial virulence factor and interkingdom communication molecule.

Because BDSF modulates complex phenotypic responses—such as inhibiting germ tube formation in Candida albicans and regulating biofilm dispersal—utilizing a highly pure synthetic standard (>95%) is non-negotiable. Trace impurities can inadvertently trigger or suppress receptor pathways, leading to catastrophic false positives in biological assays.

To understand why stringent purity validation is required, we must first look at the biological cascade this molecule initiates.

BDSF_Pathway BDSF cis-2-Dodecenoic Acid (BDSF Signal) RpfR RpfR Sensor Kinase (Receptor) BDSF->RpfR Binds & Activates cdiGMP c-di-GMP (Second Messenger) RpfR->cdiGMP Phosphodiesterase Cleavage Biofilm Biofilm Dispersal & Virulence Modulation cdiGMP->Biofilm Phenotypic Shift

Fig 1: BDSF signaling pathway modulating biofilm formation via c-di-GMP cleavage.

The Analytical Conundrum: The Blind Spot of Chromatography

Historically, laboratories have relied heavily on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Flame Ionization Detection (GC-FID) to certify the purity of fatty acids. However, relying solely on chromatography creates an analytical blind spot.

GC-FID and HPLC-UV are exceptional at separating and quantifying detectable organic compounds. Yet, they are fundamentally blind to inorganic salts, residual silica from column purification, and moisture[1]. A synthesized batch of 2-dodecenoic acid might yield a pristine 99.5% purity chromatogram while secretly harboring 8% water or inorganic catalyst by weight.

This is where Elemental Analysis (EA) —specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis—serves as the ultimate orthogonal validation tool. EA determines the absolute mass fractions of elements within a sample, providing a macroscopic truth that chromatography cannot fake[2].

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrimary PrincipleStrengthsWeaknessesBest Use Case
Elemental Analysis (CHN) High-temperature flash combustion and gas quantification[3].Detects absolute mass; flags "invisible" inorganic/aqueous impurities[2].Cannot identify structural isomers; requires destructive testing.Bulk purity confirmation & absolute mass fraction validation.
GC-FID / GC-MS Volatilization and chromatographic separation[1].High resolution for organic impurities and homologous fatty acids.Blind to non-volatile salts and moisture; requires derivatization.Identifying organic byproducts and structural confirmation.
HPLC-UV Liquid-phase separation with UV absorbance.Non-destructive; excellent for thermally labile compounds.2-dodecenoic acid lacks strong chromophores, limiting UV sensitivity.Routine batch-to-batch consistency checks.
qNMR Quantitative Nuclear Magnetic Resonance.Absolute quantification against an internal standard; structural proof.High instrument cost; complex spectral interpretation.Primary reference standard certification.

Self-Validating Elemental Analysis Protocol

To guarantee trustworthiness, an analytical protocol cannot simply output a number; it must be a self-validating system . The following methodology utilizes the modified Dumas method via a dynamic flash combustion elemental analyzer[4].

Step-by-Step Methodology & Causality
  • System Purge & Blank Baselines:

    • Action: Run three empty tin capsules through the combustion cycle.

    • Causality: This establishes a strict atmospheric baseline. It ensures that ambient nitrogen (N₂) or carbon dioxide (CO₂) trapped in the autosampler does not artificially inflate the sample's elemental profile.

  • Calibration with Acetanilide:

    • Action: Weigh and combust 1.0 to 3.0 mg of high-purity Acetanilide standard across five varying weights.

    • Causality: Acetanilide provides a highly stable, well-characterized CHN ratio. This generates the instrument's response factors (K-factors) necessary to translate thermal conductivity detector (TCD) signals into absolute mass.

  • K-Factor Verification (The Self-Validation Step):

    • Action: Run a secondary standard (e.g., highly pure Stearic acid) as an "unknown" sample.

    • Causality: This proves the system's accuracy in real-time. If the instrument calculates the theoretical CHN of the Stearic acid within a ±0.2% margin of error, the calibration is empirically validated for long-chain aliphatic compounds.

  • Sample Encapsulation:

    • Action: Precisely weigh 2.0 mg of 2-dodecenoic acid into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V₂O₅) powder, then fold and seal the capsule.

    • Causality: Tin is strictly chosen because it undergoes a highly exothermic oxidation, temporarily raising the local micro-environment to ~1800°C[4]. Furthermore, unsaturated fatty acids can occasionally form refractory carbides; the V₂O₅ acts as an aggressive oxidation catalyst to guarantee 100% conversion of the carbon backbone into CO₂.

  • Flash Combustion & Detection:

    • Action: Drop the capsule into the 1000°C combustion reactor under an O₂-enriched atmosphere[3].

    • Causality: The resulting combustion gases pass through a reduction column (converting any NOₓ species strictly to N₂ gas) and are separated via a GC column before hitting the TCD for quantification[3].

EA_Workflow Prep Sample Prep (Tin Capsule + V2O5) Combust Flash Combustion (1000°C, O2) Prep->Combust Reduce Reduction (NOx to N2) Combust->Reduce Separate GC Separation (CO2, H2O, N2) Reduce->Separate Detect TCD Detection & Quantification Separate->Detect

Fig 2: Modified Dumas method workflow for CHN elemental analysis of fatty acids.

Experimental Data: Exposing the Chromatographic Illusion

For a synthesized compound to be considered pure via elemental analysis, leading chemistry journals dictate that the experimentally determined mass fractions must fall within ±0.4% of the theoretically calculated values[2].

The theoretical composition of 2-Dodecenoic Acid ( C12​H22​O2​ ) is:

  • Carbon: 72.68%

  • Hydrogen: 11.18%

  • Nitrogen: 0.00%

  • Oxygen: 16.14% (Often calculated by difference)[1]

Below is a comparative data set illustrating why orthogonal testing is mandatory. We compare three synthesized batches of 2-dodecenoic acid evaluated by both GC-FID and Elemental Analysis.

Table 2: Comparative Purity Analysis of 2-Dodecenoic Acid Batches
Batch IDGC-FID Purity (%)Experimental %CExperimental %HExperimental %NEA Purity Conclusion
Theoretical Target 100.072.68 11.18 0.00 N/A
Batch A (Pure) 99.572.5511.20<0.05Pass (Within ±0.4% limit)
Batch B (Wet) 99.268.3011.50<0.05Fail (High moisture content)
Batch C (Salts) 99.465.1010.05<0.05Fail (Inorganic salt contamination)

Data Interpretation: Notice that Batch B and Batch C both exhibit excellent chromatographic purity (>99% on GC-FID). If a researcher relied solely on chromatography, these batches would be cleared for biological assays. However, the Elemental Analysis reveals severe deviations in the Carbon mass fraction. Batch B's depressed Carbon and elevated Hydrogen indicate the sample is hygroscopic and has absorbed ambient moisture. Batch C's uniformly depressed Carbon and Hydrogen values indicate contamination by an inorganic, non-combustible material (likely a residual salt from the synthesis workup).

By implementing Elemental Analysis as a self-validating, orthogonal checkpoint, drug development professionals can prevent contaminated signaling molecules from compromising downstream phenotypic data.

References

  • Abcam. BDSF (cis-2-dodecenoic acid), Diffusible fatty acid signal molecule.
  • MilliporeSigma. cis-2-Dodecenoic acid ≥95.0% (HPLC).
  • BenchChem. A Researcher's Guide to Purity Assessment: Elemental Analysis.
  • ThermoFisher Scientific. BR42292 Elemental analysis applications compendium.
  • Measurlabs. Elemental Analysis | Laboratory Testing Services.
  • MDPI. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques.

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Differentiating 2-Dodecenoic Acid from Other Medium-Chain Fatty Acids: A Comprehensive Analytical and Functional Guide

Author: BenchChem Technical Support Team. Date: March 2026

Medium-chain fatty acids (MCFAs) are aliphatic carboxylic acids containing 6 to 12 carbon atoms. While saturated MCFAs like lauric acid (C12:0) and capric acid (C10:0) are widely recognized for their general metabolic and broad-spectrum antimicrobial properties, 2-dodecenoic acid represents a highly specialized class of signaling molecules. Specifically, the cis-isomer of 2-dodecenoic acid—known as Burkholderia Diffusible Signal Factor (BDSF)—functions as a potent quorum-sensing (QS) signal that modulates bacterial virulence, biofilm formation, and inter-kingdom communication[1].

For researchers and drug development professionals, differentiating 2-dodecenoic acid from its saturated counterparts is critical when designing targeted anti-virulence therapeutics. This guide provides a rigorous framework for distinguishing these MCFAs through structural analysis, high-resolution mass spectrometry, and functional bioassays.

Structural and Mechanistic Divergence

The fundamental difference between 2-dodecenoic acid and lauric acid lies in the presence of an α,β-unsaturated double bond at the C2 position. This structural nuance dictates spatial conformation, electronic properties, and, most importantly, receptor specificity.

In pathogens like Burkholderia cenocepacia, cis-2-dodecenoic acid binds with high affinity to the Per/Arnt/Sim (PAS) domain of the RpfR receptor[2]. Causality in Binding: The rigid cis-double bond locks the aliphatic tail into a specific geometry that perfectly aligns with the hydrophobic pocket of the PAS domain. This binding induces an allosteric conformational change that stimulates the receptor's GGDEF-EAL domains, triggering potent c-di-GMP phosphodiesterase activity[2]. The rapid degradation of intracellular c-di-GMP subsequently downregulates biofilm formation and virulence factors. Saturated MCFAs like lauric acid possess flexible, linear aliphatic tails that fail to induce this critical allosteric shift, resulting in negligible phosphodiesterase activation.

Pathway BDSF cis-2-Dodecenoic Acid (BDSF) RpfR RpfR Receptor (PAS Domain) BDSF->RpfR High Affinity Binding Lauric Lauric Acid / Capric Acid (Saturated MCFAs) NoBind Weak / No Binding Lauric->NoBind Low Affinity cDiGMP c-di-GMP Phosphodiesterase (Activated) RpfR->cDiGMP Allosteric Shift Biofilm Inhibition of Biofilm & Virulence Factors cDiGMP->Biofilm Decreased c-di-GMP NoBind->RpfR

Mechanistic divergence of BDSF vs. saturated MCFAs in RpfR-mediated c-di-GMP turnover.

Analytical Differentiation: LC-HRMS vs. GC-MS

Accurate quantification and differentiation of 2-dodecenoic acid from lauric and capric acids require robust analytical platforms. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized; however, it necessitates the conversion of free fatty acids into trimethylsilyl derivatives. This derivatization step increases sample preparation time and introduces the risk of thermal degradation or artifact formation for unsaturated lipids[3].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as the gold standard. It allows for the direct quantification of free fatty acids without derivatization, leveraging exact mass and isotopic patterns to distinguish molecules with identical carbon counts but differing degrees of saturation[3].

Quantitative Analytical Comparison
Property2-Dodecenoic Acid (BDSF)Lauric AcidCapric Acid
Chain Structure C12:1 (Unsaturated at C2)C12:0 (Saturated)C10:0 (Saturated)
Exact Mass [M-H]⁻ 197.1547 m/z199.1703 m/z171.1390 m/z
Receptor Affinity (RpfR) HighLow / NegligibleNegligible
Derivatization for GC-MS Required (Trimethylsilyl)Required (Trimethylsilyl)Required (Trimethylsilyl)
Derivatization for LC-HRMS Not RequiredNot RequiredNot Required
Protocol 1: Direct LC-HRMS Extraction and Analysis Workflow

This protocol is a self-validating system designed to prevent signal suppression and maximize the recovery of polar unsaturated MCFAs.

  • Sample Preparation: Collect 100 µL of bacterial supernatant or biological fluid. Spike with an internal standard (e.g., isotopically labeled lauric acid-d23) to validate extraction efficiency.

  • Solvent Extraction: Add 1 mL of a diethyl ether-isopropanol mixture (50:1, v/v). Causality: This specific solvent ratio is critical; the slight polarity of isopropanol ensures the complete partitioning of the slightly more polar α,β-unsaturated fatty acids, mitigating the matrix suppression often seen with pure methanol extractions[3].

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of methanol-water (80:20, v/v).

  • LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of water (with 0.1% formic acid) and acetonitrile. Operate the HRMS in negative Electrospray Ionization (ESI) mode, tracking the exact mass [M-H]⁻ of 197.1547 for 2-dodecenoic acid.

Functional Differentiation via Receptor Binding

Beyond mass spectrometry, 2-dodecenoic acid can be definitively distinguished from saturated MCFAs through functional thermodynamic profiling using Isothermal Titration Calorimetry (ITC)[2].

Protocol 2: ITC Binding Assay for MCFA Differentiation
  • Protein Preparation: Purify the PAS domain of the RpfR receptor and dialyze extensively against PBS buffer (pH 7.4) to remove any bound endogenous ligands. Adjust protein concentration to 20 µM.

  • Ligand Preparation: Prepare 200 µM solutions of cis-2-dodecenoic acid, trans-2-dodecenoic acid, and lauric acid in identical PBS buffer to prevent heat of dilution artifacts.

  • Titration: Load the RpfR PAS domain into the ITC cell (21 °C). Inject the MCFA ligand in 2 µL aliquots over 20 injections.

  • Data Analysis: Integrate the heat peaks to determine the dissociation constant (Kd). Validation Check: cis-2-dodecenoic acid will yield a strong exothermic binding profile. Lauric acid and the trans-isomer will exhibit a flat baseline or a Kd in the high millimolar range (e.g., Kd = 8.0 × 10⁻⁴ M for lauric acid), proving that the cis-unsaturation is an absolute requirement for receptor recognition[2].

ITC_Workflow Prep Ligand Preparation (BDSF vs Lauric Acid) Titration ITC Titration (Ligand into Protein) Prep->Titration Protein RpfR PAS Domain Purification Protein->Titration Thermo Thermodynamic Profiling (ΔH, ΔS, Kd) Titration->Thermo Diff Differentiation (BDSF binds, Saturated fails) Thermo->Diff

ITC workflow for determining MCFA binding affinity to the RpfR PAS domain.

Comparative Efficacy in Pathogen Inhibition

In translational drug development, the functional superiority of 2-dodecenoic acid over saturated MCFAs is highly evident in its anti-virulence properties. In models of Candida albicans mucosal infection, BDSF effectively blocks morphological transitions (germ tube formation) and phospholipase secretion, whereas lauric and capric acids require significantly higher concentrations to achieve baseline fungistatic effects[4][5].

Pathogen Bioactivity Comparison
Pathogen Target2-Dodecenoic Acid (BDSF) ActionLauric / Capric Acid ActionBiological Outcome
Candida albicans Inhibits germ tube formation at 30–100 µmol/L; completely inhibits phospholipase at 200 µmol/L[5].Weak inhibition; primarily acts via non-specific membrane disruption at high concentrations.BDSF protects host epithelial tissue from invasion and reduces fungal loads in vivo[5].
Pseudomonas aeruginosa Downregulates lasR, pqsR, and rhlR QS systems; inhibits Type III Secretion System (T3SS)[6].Mild antimicrobial effect; no specific interference with QS or T3SS pathways.BDSF attenuates virulence factor production and biofilm maturation[6].

References

  • The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. Applied and Environmental Microbiology. URL:[Link]

  • Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites (MDPI). URL:[Link]

  • Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis. Biomedical and Environmental Sciences. URL:[Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Dodecenoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for the identification of functional groups, providing a molecular fingerprint that is invaluable for confirming structure, assessing purity, and monitoring reactions. This guide provides an in-depth analysis of the characteristic IR spectral features of 2-dodecenoic acid, an α,β-unsaturated fatty acid. We will explore the underlying principles of its IR spectrum, compare it with its saturated analogue, and provide a practical protocol for data acquisition.

The Vibrational Signature of an α,β-Unsaturated Carboxylic Acid

2-Dodecenoic acid presents a unique combination of functional groups: a long alkyl chain, a carboxylic acid, and a carbon-carbon double bond conjugated with the carbonyl group. This conjugation is a key structural feature that significantly influences the electronic environment and, consequently, the vibrational frequencies of the associated bonds. The IR spectrum, therefore, offers distinct peaks that allow for its unambiguous identification.

The most diagnostically significant regions in the IR spectrum of 2-dodecenoic acid are dictated by the stretching and bending vibrations of its hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) single bonds.

Key Spectroscopic Features of 2-Dodecenoic Acid

The defining characteristic of a carboxylic acid's IR spectrum is the exceptionally broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths within the sample, leading to a wide range of absorbed frequencies.[3] Superimposed on this broad envelope are the sharper C-H stretching vibrations of the alkyl chain, typically found between 2850 and 3000 cm⁻¹.[4]

The position of the carbonyl (C=O) stretching vibration is highly sensitive to the molecular environment. For saturated aliphatic carboxylic acids, this peak is typically observed around 1710 cm⁻¹.[1][5] However, in 2-dodecenoic acid, the C=O group is conjugated with the C=C double bond. This conjugation delocalizes the π-electrons, imparting more single-bond character to the carbonyl bond.[6][7] Consequently, the bond requires less energy to stretch, and its absorption frequency is lowered, typically appearing in the 1690-1710 cm⁻¹ range.[5][8]

This conjugation also enhances the intensity of the C=C stretching vibration, which might otherwise be weak. This peak is typically observed in the 1640-1660 cm⁻¹ region for conjugated systems.[7] Further confirmation of the carboxylic acid functional group comes from the C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ range, and a characteristic, broad O-H out-of-plane bend centered around 910-950 cm⁻¹.[8][9]

Data Summary: Characteristic IR Peaks for 2-Dodecenoic Acid

The expected IR absorption bands for 2-dodecenoic acid are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500 - 3300Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded)
2850 - 2960Medium to StrongC-H StretchAlkyl Chain (sp³ C-H)
~3030Weak to Medium=C-H StretchAlkene (sp² C-H)
1690 - 1710StrongC=O Stretchα,β-Unsaturated Carboxylic Acid
1640 - 1660MediumC=C StretchConjugated Alkene
1400 - 1470MediumC-H BendAlkyl Chain
1210 - 1320StrongC-O StretchCarboxylic Acid
910 - 950Medium, BroadO-H BendCarboxylic Acid (out-of-plane)
~965Strong=C-H Bendtrans-Alkene (out-of-plane)

Note: The peak at ~965 cm⁻¹ is characteristic of a trans-substituted double bond, as found in (E)-2-dodecenoic acid.[10]

Comparative Analysis: 2-Dodecenoic Acid vs. Dodecanoic Acid

To fully appreciate the spectral impact of the α,β-unsaturation, it is instructive to compare the spectrum of 2-dodecenoic acid with its saturated counterpart, dodecanoic acid.

Feature2-Dodecenoic AcidDodecanoic AcidRationale for Difference
C=O Stretch ~1690-1710 cm⁻¹~1710 cm⁻¹Conjugation lowers the frequency of the carbonyl stretch.[1][11]
C=C Stretch ~1640-1660 cm⁻¹AbsentDodecanoic acid lacks a carbon-carbon double bond.
=C-H Stretch ~3030 cm⁻¹ (weak)AbsentDodecanoic acid only has sp³ C-H bonds, which absorb <3000 cm⁻¹.[2]
=C-H Bend ~965 cm⁻¹ (for trans)AbsentThis out-of-plane bending mode is unique to alkenes.

This comparison clearly illustrates how IR spectroscopy can be used to distinguish between saturated and unsaturated fatty acids. The presence of the C=C stretch and the shift in the C=O absorption provide a definitive signature for the α,β-unsaturation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of 2-dodecenoic acid using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for viscous liquids or solid samples as it requires minimal sample preparation.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • ATR Accessory (e.g., single-bounce diamond or germanium crystal)

  • Sample of 2-dodecenoic acid

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be impeccably clean. Clean the crystal by wiping it with a lint-free tissue dampened with isopropanol. Perform a second cleaning with a fresh wipe to ensure no residue remains.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of the ATR crystal and the ambient atmosphere. A typical setting is the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of 2-dodecenoic acid (a single drop or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum. The spectrometer software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final absorbance spectrum.

  • Data Processing: Perform any necessary data processing, such as a baseline correction, to ensure a flat baseline across the spectrum.

  • Post-Measurement Cleanup: Thoroughly clean the ATR crystal surface with isopropanol and lint-free wipes to remove all traces of the sample, preparing the instrument for the next user.

This self-validating protocol ensures that the collected spectrum is free from artifacts from previous samples or atmospheric interference, leading to a trustworthy and reproducible result.

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups of 2-dodecenoic acid and their characteristic absorption regions in an infrared spectrum.

IR_Spectrum_Correlation cluster_molecule 2-Dodecenoic Acid Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol CH₃(CH₂)₈-CH=CH-COOH OH_stretch O-H Stretch (2500-3300) mol->OH_stretch -COOH CH_stretch C-H Stretch (2850-2960) mol->CH_stretch -CH₃, -CH₂- CO_stretch C=O Stretch (1690-1710) mol->CO_stretch -COOH CC_stretch C=C Stretch (1640-1660) mol->CC_stretch -CH=CH- CO_C_stretch C-O Stretch (1210-1320) mol->CO_C_stretch -COOH

Caption: Correlation of 2-dodecenoic acid functional groups with IR regions.

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural elucidation of molecules like 2-dodecenoic acid. The key identifying features are the broad O-H stretch, the position of the carbonyl (C=O) stretch shifted to a lower wavenumber due to conjugation, and the presence of a C=C stretching peak. By comparing the spectrum to that of its saturated analogue, dodecanoic acid, the effects of α,β-unsaturation are clearly highlighted. The experimental protocol provided ensures the acquisition of high-quality, reliable data for confident structural analysis in a research and development setting.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B.C. (1999).
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of California, Berkeley. (n.d.). Infrared Spectroscopy Table. [Link]

  • National Institute of Standards and Technology (NIST). (2025). 2-Dodecenoic acid. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Hill, I. R., & Levin, I. W. (1979). Vibrational spectra and carbon-hydrogen stretching mode assignments for a series of n -alkyl carboxylic acids. The Journal of Chemical Physics, 70(2), 842–851. [Link]

  • Szafran, M., & Szostak, R. (2012). Molecular Spectroscopy: An Introduction. Wiley.
  • PubChem. (n.d.). Dodec-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Wikipedia. (2024). Infrared spectroscopy correlation table. [Link]

Sources

Statistical Analysis of Biofilm Reduction by cis-2-Dodecenoic Acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial resistance (AMR), I frequently evaluate novel adjunctive therapeutics designed to dismantle bacterial and fungal biofilms. The extraordinary tolerance of biofilms to conventional antibiotics necessitates the development of agents that disrupt the extracellular polymeric substance (EPS) matrix and revert persister cells to a metabolically susceptible state. Among the most promising candidates are Diffusible Signal Factors (DSFs), specifically cis-2-dodecenoic acid (BDSF) , a signaling molecule originally identified in Burkholderia cenocepacia.

This guide provides an objective, data-driven comparison of BDSF against other signaling molecules (such as trans-BDSF, farnesol, and cis-2-decenoic acid) across key ESKAPE pathogens and fungal models. Furthermore, it details the self-validating experimental protocols required to rigorously quantify these phenotypic changes in a laboratory setting.

Mechanistic Grounding of BDSF Activity

Unlike traditional bactericidal agents that exert immense selective pressure on pathogens, BDSF operates via targeted transcriptional interference.

In Gram-negative models like Pseudomonas aeruginosa, BDSF mediates interspecies cross-talk by repressing the master regulators of quorum sensing (QS). Exogenous addition of BDSF downregulates the expression of lasR, pqsR, and rhlR, which subsequently decreases the production of critical autoinducers like 3-oxo-C12-HSL and PQS 1.

In fungal pathogens like Candida albicans, BDSF blocks biofilm formation by interfering with the yeast-to-hyphae morphological switch, specifically by downregulating hyphae-specific genes HWP1 and ALS32.

BDSF_Mechanism cluster_pa Pseudomonas aeruginosa Model cluster_ca Candida albicans Model BDSF cis-2-Dodecenoic Acid (BDSF) QS_Reg Downregulation of lasR, pqsR, rhlR BDSF->QS_Reg Transcriptional Interference Hyphae_Reg Downregulation of HWP1 & ALS3 BDSF->Hyphae_Reg Gene Repression QS_Sig Reduction in QS Signals (3-oxo-C12-HSL, PQS) QS_Reg->QS_Sig Decreased Synthesis PA_Biofilm Inhibition of EPS Matrix & Biofilm Formation QS_Sig->PA_Biofilm Impaired Maturation Morph_Switch Blockade of Yeast-to-Hyphae Morphological Switch Hyphae_Reg->Morph_Switch Phenotypic Arrest CA_Biofilm Inhibition of Germ-Tube & Biofilm Formation Morph_Switch->CA_Biofilm Structural Failure

Mechanistic pathways of BDSF interfering with biofilm formation in bacterial and fungal models.

Comparative Statistical Analysis

When evaluating anti-biofilm agents, statistical significance and structural specificity are paramount. Experimental data consistently demonstrates that the cis configuration of the double bond is critical for bioactivity; trans isomers and saturated fatty acids demonstrate significantly reduced efficacy.

Candida albicans Biofilm Inhibition

In static microtiter plate models, quantitative analysis reveals that 300 µM of BDSF reduces C. albicans biofilm formation by approximately 90% when added within 1 hour of cell attachment 2. In direct comparison, its isomer trans-BDSF achieves only a 60% reduction at the same concentration 2. Furthermore, BDSF statistically outperforms established quorum-quenching molecules like farnesol and cis-11-methyl-2-dodecenoic acid 2.

Table 1: Comparative Efficacy of Signal Molecules on C. albicans Biofilm Formation

CompoundConcentrationBiofilm Reduction (%)Primary Mechanism of Action
cis-2-Dodecenoic acid (BDSF) 300 µM~90%Downregulates HWP1 & ALS3
trans-2-Dodecenoic acid 300 µM~60%Downregulates HWP1 & ALS3
Farnesol 300 µM<60%Quorum sensing inhibition
cis-11-methyl-2-dodecenoic acid 300 µM<60%Diffusible signal factor
Pseudomonas aeruginosa Biofilm Inhibition

In Gram-negative models, BDSF exhibits dose-dependent efficacy without acting as a bactericidal agent, thereby avoiding the triggering of stress-induced persister phenotypes. The addition of 0.5 mM BDSF yields a 44% reduction in P. aeruginosa biofilm formation [[1]](). This phenotypic shift is directly correlated with a statistically significant reduction in QS gene transcription: 0.25 mM BDSF reduces lasR, pqsR, and rhlR expression by 38%, 35%, and 48%, respectively 1.

Table 2: Dose-Dependent Efficacy of BDSF on P. aeruginosa Biofilm and QS Gene Expression

BDSF ConcentrationBiofilm Reduction (%)lasR ReductionpqsR ReductionrhlR Reduction
0.05 mM 10.2%---
0.10 mM 20.2%---
0.25 mM 27.9%38.0%35.0%48.0%
0.50 mM 44.0%Dose-dependentDose-dependentDose-dependent

Note: Closely related molecules like cis-2-decenoic acid also demonstrate profound anti-biofilm capabilities, impairing formation and inducing dispersion at nanomolar concentrations 3, highlighting the broader therapeutic potential of the cis-2-alkenoic acid family 4.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system. The causality behind experimental choices is highlighted to guide drug development professionals in avoiding common assay pitfalls.

Protocol A: Static Microtiter Biofilm Inhibition & XTT Reduction Assay

Rationale: We utilize the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide) reduction assay rather than traditional Crystal Violet (CV) staining. CV stains all biomass indiscriminately (including dead cells and the EPS matrix), leading to false positives in efficacy. XTT specifically quantifies metabolically active cells, providing a highly accurate measure of viable biofilm reduction 2.

  • Cell Attachment: Standardize microbial cultures to an OD600 of 0.1 in appropriate media (e.g., RPMI 1640 for C. albicans, LB for P. aeruginosa). Seed 100 µL per well in a 96-well flat-bottom microtiter plate.

  • Exogenous Treatment: At 0 h or 1 h post-attachment, spike wells with varying concentrations of BDSF (e.g., 30 µM to 500 µM). Include vehicle controls (e.g., DMSO) to validate that the solvent does not impact growth.

  • Incubation: Incubate plates statically at 37°C for 24–48 hours to allow biofilm maturation.

  • Washing: Carefully aspirate the planktonic phase and wash wells three times with sterile PBS to remove non-adherent cells.

  • XTT Incubation: Add 100 µL of XTT/menadione solution to each well. Incubate in the dark at 37°C for 2 hours.

  • Quantification & Statistical Analysis: Measure absorbance at 490 nm. Perform a one-way ANOVA followed by Tukey’s post-hoc test to determine statistical significance (p < 0.05) between the BDSF-treated groups and the vehicle control.

Workflow Inoc 1. Cell Attachment (Static Microtiter) Treat 2. Exogenous Addition (BDSF vs. Controls) Inoc->Treat 0-1h post Incub 3. Incubation (24-48h Maturation) Treat->Incub 37°C XTT 4. XTT Reduction Assay (Metabolic Quant.) Incub->XTT Wash & Spike Stats 5. Statistical Analysis (ANOVA / t-test) XTT->Stats Abs 490nm

Validated experimental workflow for quantitative assessment of biofilm reduction via XTT assay.

Protocol B: RT-qPCR for Mechanistic Validation

Rationale: Phenotypic reduction must be correlated with genotypic downregulation to confirm the mechanism of action and rule out generalized toxicity.

  • Harvest: Collect biofilm cells using a cell scraper and immediately stabilize RNA using RNAlater to prevent transcriptional degradation.

  • Extraction: Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit.

  • Amplification: Perform real-time PCR targeting specific genes (e.g., HWP1, ALS3 for yeast; lasR, pqsR for bacteria) using SYBR Green chemistry. Normalize data against a stably expressed housekeeping gene (e.g., ACT1 or proC).

Conclusion

For drug development professionals aiming to formulate next-generation antimicrobial adjuvants, cis-2-dodecenoic acid presents a statistically validated, high-efficacy profile. Its ability to disrupt Quorum Sensing and block morphological switching without exerting bactericidal selective pressure positions it as a superior alternative to traditional treatments, paving the way for synergistic therapies that can rescue the efficacy of failing antibiotics.

References
  • Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid Microbiology Society URL:[Link]

  • Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS PMC / NIH URL:[Link]

  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid MDPI URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Dodecenoic acid, including its various isomers like cis-2-Dodecenoic acid (also known as BDSF), is a fatty acid of significant interest in quorum sensing and biofilm research.[1] As its use in research and development continues, it is imperative for laboratory personnel to be equipped with a comprehensive understanding of the safety and disposal protocols necessary for its handling. This guide provides an in-depth, procedural framework for the proper disposal of 2-Dodecenoic acid, ensuring the safety of laboratory professionals and the protection of our environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. 2-Dodecenoic acid presents several key hazards that dictate its handling and disposal procedures.

  • Serious Eye Damage: The primary and most consistently reported hazard is its potential to cause serious, and in some cases severe, eye damage or irritation.[2][3][4] This corrosive potential necessitates stringent eye protection at all times.

  • Skin Irritation: The compound is classified as a skin irritant, capable of causing redness and discomfort upon contact.[2]

  • Aquatic Toxicity: A significant environmental concern is that 2-Dodecenoic acid is toxic to aquatic life with long-lasting effects.[3][4] This characteristic strictly prohibits its disposal down the drain, as it can harm aquatic ecosystems.[3][5]

While some safety data sheets (SDS) may not classify the substance as hazardous under specific regulations, the aggregated data from multiple sources strongly indicates that it should be handled as a hazardous chemical, particularly due to its effects on the eyes and the environment.[4][6]

Core Safety Protocols: Before Handling

Adherence to the correct safety protocols is non-negotiable. These measures are your first line of defense against exposure and contamination.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 2-Dodecenoic acid:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[5] Standard safety glasses do not offer sufficient protection against splashes that could cause serious eye damage.

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[2][3] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[7]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.[5] For larger quantities or in situations with a high risk of splashing, consider impervious clothing.[7]

Engineering Controls
  • Ventilation: Handle 2-Dodecenoic acid in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a local exhaust ventilation system, such as a chemical fume hood, should be used.[2][5]

Waste Management: Segregation, Collection, and Storage

Proper waste management begins at the point of generation. A systematic approach prevents accidental mixing of incompatible chemicals and ensures the waste is ready for final disposal.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Designation: Due to its irritant properties and aquatic toxicity, all waste containing 2-Dodecenoic acid (solid or liquid) must be treated as hazardous chemical waste.[8][9]

  • Incompatibility: 2-Dodecenoic acid waste must be segregated from incompatible materials. The primary incompatibility is with strong oxidizing agents.[5][6] As a general rule for all laboratory waste, keep acidic waste separate from bases, cyanides, and sulfides to prevent dangerous reactions.[9][10]

Step 2: Containerization
  • Container Type: Use a compatible, leak-proof container with a secure, screw-top cap.[10] The container material should not react with the fatty acid; high-density polyethylene (HDPE) or glass containers are typically suitable.

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (or about one inch) to allow for expansion of the contents.[10]

  • Condition: Ensure the container and cap are in good condition, with no cracks or signs of deterioration.[10]

Step 3: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled.[9] Use a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Dodecenoic Acid"

    • The primary hazards (e.g., "Causes Serious Eye Damage," "Skin Irritant," "Aquatic Toxin")

    • The date of accumulation

  • Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed plan is essential to mitigate the consequences.

  • Small Spills:

    • Ensure you are wearing appropriate PPE.

    • For liquid spills, absorb the material with an inert absorbent like sand, earth, or vermiculite.[5][6]

    • For solid spills, carefully sweep up the material, avoiding dust creation.[2]

    • Place the contaminated absorbent material into your labeled hazardous waste container.

    • Clean the spill area with soap and water, and flush the area with plenty of water.[5][6]

  • Large Spills:

    • Evacuate non-essential personnel from the area.[2][5]

    • If safe to do so, prevent the spill from spreading or entering drains.[2][5]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance.

Disposal Workflow and Methodology

The final disposal of 2-Dodecenoic acid waste must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2] Never pour this chemical down the drain or dispose of it in the regular trash.[3][11]

Quantitative Data Summary
Hazard ClassificationGHS CodeDescriptionPrimary Sources
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage / irritation[2][3][4]
Skin IrritationH315Causes skin irritation[2]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects[3][4]
Experimental Protocol: Final Waste Pickup
  • Container Check: Once your waste container is nearly full (but not over 90%), ensure the cap is tightly sealed and the label is complete and legible.

  • Inventory: Update your laboratory's chemical waste inventory to reflect the container ready for disposal.

  • Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Documentation: Complete any required manifests or paperwork provided by the waste transporter. This is a legal requirement to track the waste from "cradle to grave."[12]

  • Hand-Off: Transfer the waste to the authorized personnel.

Disposal Decision Workflow

G Figure 1. 2-Dodecenoic Acid Disposal Workflow A 2-Dodecenoic Acid Waste Generated B Routine Lab Waste (e.g., expired reagent, reaction byproduct) A->B C Accidental Spill A->C G Segregate Waste: Keep away from oxidizers, bases, and other incompatibles B->G D Is spill contained & manageable by lab personnel? C->D E Small Spill Cleanup: 1. Wear full PPE 2. Absorb with inert material 3. Collect in waste container D->E Yes F Large Spill / Uncontrolled Release: 1. Evacuate Area 2. Prevent entry to drains 3. Contact EHS Immediately D->F No E->G H Containerize Waste: 1. Use compatible, sealed container 2. Leave >10% headspace G->H I Label Container: 'Hazardous Waste' Full Chemical Name & Hazards Accumulation Date H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Schedule Pickup with Licensed Waste Disposal Company (via Institutional EHS) J->K L Complete Manifest & Transfer Custody K->L M Final Disposal: Incineration or other approved method L->M

Sources

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel signaling molecules into high-throughput screening and microbiological assays. 2-Dodecenoic acid (CAS: 55928-65-9 for the cis-isomer; 32466-54-9 for the trans-isomer), commonly known as Burkholderia Diffusible Signal Factor (BDSF), is a critical fatty acid quorum-sensing molecule[1][2]. It is primarily utilized in research targeting Burkholderia cenocepacia and Pseudomonas aeruginosa virulence, biofilm formation, and interkingdom communication[3][4].

While its utility in drug development and microbiology is profound, 2-Dodecenoic acid presents specific occupational hazards. As a lipophilic molecule, it readily interacts with biological membranes, causing severe eye damage and skin irritation[5][6]. Furthermore, its high aquatic toxicity necessitates stringent disposal protocols[6]. This guide establishes a self-validating system for the safe handling, PPE selection, and disposal of 2-Dodecenoic acid.

Mechanistic Hazard Assessment

To select the appropriate PPE, we must first understand the causality behind the chemical's hazard profile. 2-Dodecenoic acid is a 12-carbon unsaturated fatty acid[1][7]. Its amphiphilic nature allows it to partition into and disrupt lipid bilayers, which manifests macroscopically as acute tissue irritation.

Table 1: GHS Hazard Classification for 2-Dodecenoic Acid

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Mechanistic Cause
Serious Eye Damage/Irritation Category 1 / 2ADanger / WarningH318 / H319: Causes serious eye damage/irritationLipophilic penetration and disruption of the corneal epithelium.
Skin Irritation Category 2WarningH315: Causes skin irritationDisruption of the stratum corneum lipid matrix.
Aquatic Toxicity (Chronic) Category 2N/AH411: Toxic to aquatic life with long-lasting effectsBioaccumulation in aquatic cell membranes.

Data synthesized from standardized Safety Data Sheets[6].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard BSL-2 laboratory PPE must be augmented with specific chemical barriers to ensure operator safety[8].

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant). Double-gloving is strictly recommended.Nitrile provides excellent resistance to fatty acids and the lipophilic solvents (e.g., DMSO, DMF) required to solubilize BDSF.
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).Prevents aerosolized droplets or accidental splashes from causing irreversible corneal damage (H318).
Body Protection Flame-resistant, impervious lab coat. Closed-toe, non-porous shoes.Protects against dermal exposure (H315). The compound is classified as a combustible liquid/low-melting solid.
Respiratory N95/FFP2 mask (for solid handling) or ABEK-P3 respirator (if ventilation is compromised).Prevents inhalation of dust (if stored below melting point) or aerosols generated during vigorous vortexing.
Operational Workflow & Safety Protocols

Every protocol must operate as a self-validating system. The following step-by-step methodology ensures that safety is inherently built into the experimental design.

Step 1: Preparation and Thawing

  • Context: 2-Dodecenoic acid is a low-melting solid (melts near room temperature) and is typically stored at -20°C to prevent oxidation of the double bond[2].

  • Action: Transfer the vial from -20°C to a desiccator at room temperature. Allow it to equilibrate for 30 minutes before opening.

  • Validation: Equilibrating prevents ambient moisture condensation inside the vial, which could degrade the compound and cause unpredictable splattering upon solvent addition.

Step 2: Weighing and Solubilization

  • Context: The compound must be dissolved in organic solvents like DMSO, DMF, or chloroform for biological assays[2].

  • Action: Perform all weighing and solubilization inside a certified Class II Type A2 biological safety cabinet (if sterile) or a chemical fume hood. Use anti-static weighing boats. Add the solvent slowly while gently vortexing.

  • Validation: Fume hood containment ensures that any aerosolized DMSO/BDSF mixture (which penetrates the skin rapidly) is drawn away from the operator's breathing zone[8].

Step 3: Execution of in vitro Assays

  • Context: BDSF is used to modulate intracellular cyclic di-GMP (c-di-GMP) levels via the RpfR receptor[9][10].

  • Action: When dosing bacterial cultures, use barrier pipette tips. Keep microtiter plates covered with breathable sealing films to prevent micro-aerosolization during incubation.

Scientific Context: The BDSF Signaling Pathway

Understanding the downstream effects of 2-Dodecenoic acid reinforces the importance of preventing accidental exposure, as it is a highly potent biological modulator. In Burkholderia cenocepacia, BDSF binds to the RpfR receptor, stimulating its phosphodiesterase activity[9][10]. This degrades the secondary messenger c-di-GMP, leading to the derepression of the RpfR-GtrR/BerB complex, ultimately activating virulence and biofilm formation genes[10][11].

G BDSF 2-Dodecenoic Acid (BDSF Signal) RpfR RpfR Receptor (Phosphodiesterase) BDSF->RpfR Binds & Activates cdiGMP c-di-GMP (Intracellular Messenger) RpfR->cdiGMP Cleaves Degradation Degradation to Linear pGpG cdiGMP->Degradation Reduces Levels Complex RpfR-GtrR / BerB Transcriptional Complex Degradation->Complex Derepresses Virulence Virulence Factors & Biofilm Formation Complex->Virulence Activates Gene Expression

Mechanism of 2-Dodecenoic acid (BDSF) signaling via RpfR-mediated c-di-GMP degradation.

Spill Response and Disposal Plan

Because 2-Dodecenoic acid is classified as Aquatic Chronic 2 (H411), it must never be disposed of in standard municipal wastewater systems[6][8].

Immediate Spill Response:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[8].

  • Don PPE: Ensure double nitrile gloves, goggles, and a respirator are worn[8].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads)[8]. Do not use combustible materials like paper towels for concentrated spills.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, hazardous waste container[8].

Disposal Protocol:

  • Solid Waste: All contaminated consumables (pipette tips, tubes, gloves) must be segregated into clearly labeled "Hazardous Chemical Waste - Toxic to Aquatic Life" bins.

  • Liquid Waste: Aqueous and organic liquid waste containing BDSF must be collected in dedicated, compatible high-density polyethylene (HDPE) carboys.

  • Incineration: Entrust disposal to a licensed hazardous waste management facility for high-temperature incineration, in accordance with local and national environmental regulations.

References
  • Suppiger, A., et al. "Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence." Proceedings of the National Academy of Sciences (PNAS), 2017. [Link]

  • Schmid, N., et al. "The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111." PLOS One, 2012. [Link]

Sources

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